QNZ46
Descripción
Propiedades
IUPAC Name |
4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVJIICVWDSNI-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237744-13-6 | |
| Record name | 1237744-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of QNZ46 on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
QNZ46 is a novel, subunit-selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, characterized by voltage-independent inhibition and a dependency on glutamate (B1630785) binding, distinguishes it from traditional NMDA receptor antagonists. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding characteristics, subunit selectivity, and downstream signaling effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the NMDA receptor.
Core Mechanism of Action
This compound exerts its inhibitory effect on NMDA receptors through a novel allosteric mechanism. It is classified as a noncompetitive antagonist, meaning it does not compete with the endogenous agonists, glutamate and glycine (B1666218), for their binding sites on the GluN2 and GluN1 subunits, respectively[1]. The inhibitory action of this compound is notably voltage-independent, a characteristic that differentiates it from channel blockers like MK-801, whose action is dependent on membrane potential[1].
A key feature of this compound's mechanism is its use-dependency, which is intricately linked to the binding of glutamate. The antagonist's association with the receptor is significantly enhanced in the presence of glutamate, but not glycine[1]. This suggests that the binding of glutamate to the GluN2 subunit induces a conformational change in the receptor that either exposes or increases the affinity of the this compound binding site. This glutamate-dependent inhibition implies that this compound would be most effective at synapses with active glutamate release[1].
The binding site for this compound is a novel, previously uncharacterized allosteric pocket on the NMDA receptor. Studies have indicated that residues located in the agonist binding domain, in proximity to the transmembrane helices, are crucial for the subunit selectivity of this compound[1].
Quantitative Data: Subunit Selectivity
This compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits[1]. This selectivity has been quantified through the determination of the half-maximal inhibitory concentration (IC50) values for different receptor subunit combinations.
| NMDA Receptor Subtype | IC50 (µM) | Relative Potency (vs. GluN2D) | Reference |
| GluN1/GluN2A | 182 | ~47-fold lower | [2] |
| GluN1/GluN2B | 193 | ~49-fold lower | [2] |
| GluN1/GluN2C | 7.1 | ~1.8-fold lower | [2] |
| GluN1/GluN2D | 3.9 | 1 (Reference) | [2] |
Table 1: IC50 values of this compound for different NMDA receptor subtypes.
Downstream Signaling Pathways
Recent studies have begun to elucidate the downstream signaling consequences of this compound-mediated NMDA receptor inhibition. One identified pathway involves the activation of the ERK/NRF2/HO-1 signaling cascade. Inhibition of GluN2D-containing NMDA receptors by this compound has been shown to exert antioxidant effects and protect dopaminergic neurons from neurotoxicity by activating this pathway[2]. This suggests a potential neuroprotective role for this compound beyond simple channel block.
The effects of this compound on other canonical NMDA receptor-mediated downstream pathways, such as the regulation of CREB phosphorylation and its role in excitotoxicity-induced cell death pathways, are still under investigation. Given its selective inhibition of GluN2D-containing receptors, which are implicated in excitotoxicity, it is plausible that this compound could offer neuroprotection by mitigating excessive calcium influx and subsequent cell death cascades[3][4][5]. Further research is required to fully delineate these effects.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed protocols for these methods.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to express specific NMDA receptor subunit combinations and measure the effect of compounds on ion channel function.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Harvest and treat Xenopus laevis oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject cRNAs encoding the desired GluN1 and GluN2 subunits into the oocyte cytoplasm.
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, 0.01 mM EDTA, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a baseline current.
-
Co-apply the agonists with varying concentrations of this compound to determine its inhibitory effect.
-
To assess voltage-independence, record currents at various holding potentials (e.g., from -60 mV to +40 mV) in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in response to agonist application.
-
Normalize the currents recorded in the presence of this compound to the control currents.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
For competitive antagonists, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations to determine the pA2 value. For a non-competitive antagonist like this compound, this analysis will show a depression of the maximal response and a non-parallel shift in the concentration-response curve.
-
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the recording of ionic currents from single cells expressing recombinant NMDA receptors with high temporal resolution.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GluN1 and GluN2 subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Recording Preparation:
-
Prepare a recording chamber with an external solution (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 0.01 mM EDTA, pH 7.3).
-
Pull glass micropipettes and fill them with an internal solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2).
-
-
Whole-Cell Recording:
-
Identify a transfected cell and form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply agonists (e.g., 1 mM glutamate and 100 µM glycine) using a fast perfusion system to elicit a current.
-
Co-apply agonists with this compound to measure inhibition. The kinetics of inhibition and recovery can be determined by applying and washing out this compound during a sustained agonist application[1].
-
-
Data Analysis: Analyze the current amplitude, rise time, and decay kinetics. Determine IC50 values as described for TEVC.
Calcium Imaging Assay
This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of NMDA receptor activity.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 cells expressing NMDA receptors or primary neurons) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a perfusion system.
-
Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence.
-
Establish a baseline fluorescence level.
-
Apply NMDA and glycine to stimulate an increase in [Ca²⁺]i.
-
Pre-incubate or co-apply this compound with the agonists to measure its effect on the calcium response.
-
-
Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2). This change is proportional to the change in [Ca²⁺]i. Determine the concentration-dependent inhibition by this compound.
Conclusion
This compound represents a significant advancement in the pharmacology of NMDA receptors. Its unique mechanism as a glutamate-dependent, voltage-independent, noncompetitive antagonist with selectivity for GluN2C/D-containing receptors provides a valuable tool for dissecting the physiological and pathological roles of these specific receptor subtypes. The elucidation of its downstream signaling effects, particularly the activation of the neuroprotective ERK/NRF2/HO-1 pathway, opens new avenues for therapeutic development in neurological disorders characterized by excitotoxicity and oxidative stress. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the nuanced pharmacology of this compound and the development of next-generation NMDA receptor modulators.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subunit Selectivity of QNZ46
For Researchers, Scientists, and Drug Development Professionals
Abstract
QNZ46 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial mediator of excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the subunit selectivity of this compound, detailing its preferential antagonism of NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its pharmacological profile, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and NMDA Receptor Subtypes
The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D)[1]. The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by various compounds[1]. This subunit diversity allows for fine-tuning of synaptic plasticity and neuronal signaling.
This compound, with the chemical name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic acid, has emerged as a valuable pharmacological tool due to its significant selectivity for NMDA receptors containing GluN2C or GluN2D subunits[2][3][4]. Its unique mechanism of action, which is dependent on the binding of glutamate (B1630785) to the GluN2 subunit, further distinguishes it from other NMDA receptor antagonists[3][5].
Subunit Selectivity of this compound: Quantitative Analysis
The subunit selectivity of this compound has been extensively characterized using electrophysiological techniques in heterologous expression systems, such as Xenopus laevis oocytes and Human Embryonic Kidney (HEK293) cells, expressing specific NMDA receptor subunit combinations. The half-maximal inhibitory concentration (IC50) is a standard measure of the antagonist's potency.
| GluN2 Subunit | IC50 (µM) | Expression System | Reference(s) |
| GluN2A | 182 - 229 | Xenopus oocytes / HEK293 cells | [2][3] |
| GluN2B | >300 | Xenopus oocytes | [3] |
| GluN2C | 6 - 7.1 | Xenopus oocytes | [2][3] |
| GluN2D | 3 - 3.9 | Xenopus oocytes / HEK293 cells | [2][3] |
As the data clearly indicates, this compound is approximately 30- to 75-fold more potent at inhibiting NMDA receptors containing GluN2C or GluN2D subunits compared to those containing GluN2A subunits, and shows even weaker activity at GluN2B-containing receptors.
Mechanism of Action
This compound exhibits a non-competitive and voltage-independent mechanism of antagonism[3][5]. A key feature of its action is its dependence on the binding of the agonist glutamate to the GluN2 subunit, while being independent of the co-agonist glycine (B1666218) binding to the GluN1 subunit[3][5]. This "use-dependent" nature implies that this compound is more effective at inhibiting activated NMDA receptors.
The binding site for this compound is a novel allosteric site located in the S2 region of the GluN2 ligand-binding domain[4]. Glutamate binding is thought to induce a conformational change in the receptor that either unmasks the this compound binding site or increases its affinity for the antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the subunit selectivity of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is ideal for studying the pharmacology of ion channels expressed on the surface of large cells like oocytes.
Experimental Workflow:
Solutions:
-
Barth's Medium (for incubation): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with antibiotics.
-
ND96 Recording Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
Procedure:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and defolliculated.
-
cRNA Injection: A mixture of cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., 1:1 ratio, total of 10-50 ng) is injected into the oocyte cytoplasm.
-
Incubation: Injected oocytes are incubated in Barth's medium at 16-18°C for 2-7 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with ND96 solution.
-
Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential of -40 mV to -80 mV.
-
NMDA receptor-mediated currents are elicited by applying a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
-
Once a stable baseline current is established, this compound is co-applied with the agonists at increasing concentrations.
-
The inhibition of the current at each concentration is measured.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell membrane of smaller, mammalian cells.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES; pH 7.3, without Mg²⁺ to prevent voltage-dependent block.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent.
-
Recording:
-
A coverslip with transfected cells is placed in the recording chamber and perfused with the external solution.
-
A glass micropipette with a resistance of 3-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
NMDA receptor currents are evoked by the rapid application of a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound is pre-applied or co-applied with the agonists to measure the inhibition of the evoked currents.
-
-
Data Analysis: Similar to the TEVC method, IC50 values are determined from concentration-response curves.
Radioligand Binding Assay (Hypothetical Protocol)
Procedure Outline:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the desired NMDA receptor subunits.
-
Assay Buffer: Prepare a buffer containing a fixed, sub-saturating concentration of glutamate to promote the this compound-sensitive state of the receptor.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of [³H]MK-801 and varying concentrations of unlabeled this compound.
-
The incubation should be carried out to equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound for the displacement of [³H]MK-801 binding. This will provide an estimate of its affinity for the glutamate-bound state of the receptor.
Conclusion
This compound is a highly valuable pharmacological agent for the study of NMDA receptor function, distinguished by its pronounced selectivity for GluN2C- and GluN2D-containing receptors. Its unique glutamate-dependent, non-competitive mechanism of action provides a powerful tool for dissecting the physiological and pathological roles of these specific NMDA receptor subtypes. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the properties of this compound and other subunit-selective NMDA receptor modulators. This in-depth understanding is crucial for the development of novel therapeutic strategies targeting specific NMDA receptor populations implicated in a range of neurological disorders.
References
- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
QNZ46: A Technical Guide to a Selective GluN2C/GluN2D NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of QNZ46, a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This compound presents a unique mechanism of action, exhibiting use- and glutamate-dependency, which makes it a valuable tool for dissecting the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document consolidates key quantitative data, details essential experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to support researchers in neuroscience and drug development.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties.[2] While GluN2A and GluN2B subunits are widely expressed in the adult forebrain, GluN2C and GluN2D subunits show a more restricted expression pattern, primarily in interneurons and specific brain regions like the cerebellum, midbrain, and brainstem.[3][4] This localized expression makes them attractive therapeutic targets for neurological and psychiatric disorders with potentially fewer side effects than pan-NMDAR antagonists.[3]
This compound, with the chemical name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic acid, has emerged as a key pharmacological tool due to its approximately 50-fold selectivity for GluN2C- and GluN2D-containing NMDARs over those containing GluN2A or GluN2B subunits.[5][6] Its unique non-competitive and voltage-independent mechanism of inhibition is dependent on the binding of glutamate to the GluN2 subunit, but not glycine (B1666218) to the GluN1 subunit.[5][7] This "use-dependent" nature implies that this compound preferentially inhibits activated receptors, a desirable property for therapeutic agents.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity across different NMDA receptor subtypes.
Table 1: Inhibitory Potency of this compound at Recombinant NMDA Receptors
| Receptor Subtype | IC50 (µM) | Source(s) |
| GluN1/GluN2A | 182 | [8] |
| GluN1/GluN2B | 193 | [8] |
| GluN1/GluN2C | 7.1 | [8] |
| GluN1/GluN2D | 3.9 | [8] |
Table 2: Selectivity Profile of this compound
| Selectivity Ratio | Fold-Selectivity | Source(s) |
| (IC50 GluN2A) / (IC50 GluN2D) | ~47 | [8] |
| (IC50 GluN2B) / (IC50 GluN2D) | ~49 | [8] |
| GluN2C/D over GluN2A/B | ~50 | [5][6] |
Mechanism of Action
This compound acts as a negative allosteric modulator of GluN2C/D-containing NMDA receptors.[7][9] Its mechanism is distinct from traditional competitive antagonists and channel blockers.
-
Non-competitive Inhibition: this compound does not compete with glutamate or glycine for their binding sites.[5]
-
Voltage-Independent: Its inhibitory action is not dependent on the membrane potential.[5]
-
Use- and Glutamate-Dependent: A key feature of this compound is that its binding and subsequent inhibition of the receptor are contingent upon the prior binding of glutamate to the GluN2 subunit.[5][6] Glycine binding to the GluN1 subunit is not required for this compound to exert its effect.[5][7] This suggests that glutamate binding induces a conformational change in the GluN2 subunit that either unmasks or increases the affinity of the this compound binding site.[6]
-
Binding Site: Mutagenesis studies have identified that the binding site for this compound is located in the S2 region of the GluN2 ligand-binding domain (LBD), an area adjacent to the transmembrane helices.[6]
This unique mechanism of action is visually represented in the following signaling pathway diagram.
Caption: Mechanism of this compound action on NMDA receptors.
Experimental Protocols
The characterization of this compound and other NMDA receptor antagonists relies on several key experimental techniques. Detailed methodologies for these are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for determining the potency and selectivity of compounds on specific, exogenously expressed NMDA receptor subtypes.
a. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates using an in vitro transcription kit.
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically 5-50 ng per oocyte).
-
Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.
b. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 0.5 mM BaCl₂, 10 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in the recording solution.
-
Co-apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a maximal NMDA receptor-mediated current (I_max).[5]
-
To determine the IC50, co-apply the agonists with varying concentrations of this compound and measure the resulting current inhibition.
c. Data Analysis:
-
Normalize the current responses in the presence of this compound to the maximal current (I_max).
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This method allows for the detailed characterization of the kinetics and voltage-dependence of antagonist action on recombinant receptors.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with cDNAs encoding the desired GluN1 and GluN2 subunits, along with a marker gene such as GFP.
b. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Perfuse with an external solution (e.g., 150 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2).
-
Approach a transfected cell (identified by GFP fluorescence) and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply agonists (e.g., 1 mM glutamate and 100 µM glycine) using a rapid solution exchange system to evoke NMDA receptor currents.[5]
-
To assess inhibition, co-apply this compound with the agonists.
c. Use-Dependency Protocol:
-
To test for use-dependency, pre-apply this compound in the presence of glutamate alone, glycine alone, or in the absence of both agonists.
-
Subsequently, rapidly apply both glutamate and glycine and measure the instantaneous current to assess the degree of inhibition.[5]
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a compound to the receptor.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or transfected cells expressing the target receptor in a lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
b. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate site) and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing compound (this compound).
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a novel NMDA receptor antagonist like this compound and the logical relationship of its unique mechanism of action.
Caption: Experimental workflow for this compound characterization.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axolbio.com [axolbio.com]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
QNZ46: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound QNZ46, a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document details its chemical structure, physicochemical properties, and biological activity, including its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound, with the IUPAC name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, is a synthetic organic compound belonging to the quinazolin-4-one class. Its chemical structure is presented below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
| CAS Number | 1237744-13-6 | [1][2] |
| Molecular Formula | C₂₄H₁₇N₃O₆ | [2] |
| Molecular Weight | 443.41 g/mol | [2][3] |
| SMILES | O=C(O)C1=CC=C(N2C(/C=C/C3=CC=CC(--INVALID-LINK--=O)=C3)=NC4=C(C=C(OC)C=C4)C2=O)C=C1 | |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming. | [2][3] |
| Storage | Store at room temperature. | [2][3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective non-competitive antagonist of NMDA receptors, demonstrating a preference for those containing the GluN2C and GluN2D subunits.[2][3] Its inhibitory action is unique in that it is dependent on the presence of glutamate (B1630785) but not glycine (B1666218).[1] This suggests that this compound binds to a novel allosteric site that becomes accessible or has a higher affinity for the compound after glutamate binds to the GluN2 subunit.[1]
The inhibition by this compound is voltage-independent, indicating that it does not block the ion channel pore in the same manner as other NMDA receptor antagonists like MK-801.[4] By inhibiting the function of GluN2C/D-containing NMDA receptors, this compound effectively reduces the influx of calcium ions (Ca²⁺) that is typically mediated by these receptors upon activation. This reduction in calcium influx is believed to be the primary mechanism underlying its neuroprotective effects.[5]
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ (μM) | Reference |
| GluN1/GluN2D | 3 | [2][3] |
| GluN1/GluN2C | 6 | [2][3] |
| GluN1/GluN2A | 229 | [2][3] |
| GluN1/GluN2B | >300 | [2][3] |
| GluR1 (AMPA Receptor) | >300 | [2][3] |
The signaling pathway affected by this compound begins with its binding to the GluN2C/D-containing NMDA receptor, which in turn inhibits the glutamate-mediated influx of calcium. This has been shown to have downstream effects, including the suppression of necroptosis pathways by decreasing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and reducing the expression of Receptor-Interacting Protein 1 (RIP1).[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described by Mosley et al. in the Journal of Medicinal Chemistry (2010). The general synthetic scheme for quinazolin-4-one derivatives involves a multi-step process. While the full detailed protocol from the original paper is recommended for precise replication, the key steps generally involve the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization and subsequent functional group manipulations to introduce the styryl and benzoic acid moieties.
Whole-Cell Patch-Clamp Electrophysiology
The electrophysiological effects of this compound on NMDA receptors are typically characterized using the whole-cell patch-clamp technique on cells expressing specific NMDA receptor subunits (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 with CsOH.
-
Recording Conditions: Cells are continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, with pH adjusted to 7.4 with NaOH.
-
Data Acquisition: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of glutamate (e.g., 1 mM) and glycine (e.g., 0.1 mM).
-
Drug Application: this compound is applied at various concentrations via the perfusion system to determine its effect on the evoked currents and to calculate the IC₅₀ value.
In Vivo Studies
This compound has been evaluated in animal models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and ischemic stroke.
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: this compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 mg/kg) daily, starting at the onset of clinical signs.
-
Assessment: Clinical scores are recorded daily to assess disease severity. Histological analysis of the spinal cord is performed at the end of the study to evaluate demyelination and immune cell infiltration.
Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO):
-
Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
-
Treatment: A single dose of this compound (e.g., 20 mg/kg) is administered i.p. at the time of reperfusion.
-
Assessment: Neurological function is assessed at various time points post-stroke using a standardized scoring system. Brain infarct volume is measured 24-48 hours after the ischemic insult using TTC staining.
Conclusion
This compound represents a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Its unique glutamate-dependent mechanism of action and selectivity offer potential avenues for the development of novel therapeutic agents for neurological disorders characterized by excitotoxicity and neuroinflammation. The experimental protocols outlined in this guide provide a foundation for the further characterization and evaluation of this promising compound.
References
- 1. Quinazolin-4-one derivatives: A novel class of noncompetitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
The Role of the GluN2D NMDA Receptor Subunit in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. Comprised of various subunits, the NMDA receptor's function is finely tuned by its composition. The GluN2D subunit, encoded by the GRIN2D gene, confers unique biophysical and pharmacological properties to the receptor, and its dysregulation has been increasingly implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the role of GluN2D in neurological disorders, with a focus on epilepsy, schizophrenia, and Parkinson's disease. We present a comprehensive overview of the current understanding of GluN2D's function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of GluN2D-related pathologies and to develop novel therapeutic strategies targeting this enigmatic subunit.
Introduction to the GluN2D Subunit
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that form heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit incorporated into the receptor complex dictates its functional properties, including agonist affinity, channel kinetics, and modulation by endogenous and exogenous compounds.
The GluN2D subunit is characterized by its distinct spatiotemporal expression pattern and unique electrophysiological signature.[1] It is highly expressed during early brain development and its expression becomes more restricted in the adult brain, with notable enrichment in specific neuronal populations such as parvalbumin-positive interneurons.[2][3] This developmental profile suggests a critical role for GluN2D in neurodevelopmental processes.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of GluN2D-containing NMDARs and their alteration in neurological disorders.
Table 1: Electrophysiological and Pharmacological Properties of GluN2D-Containing NMDARs
| Property | Value | Comparison with other GluN2 Subunits | Reference |
| Glutamate Potency (EC₅₀) | 0.2–0.4 μM | 5-6 fold higher potency than GluN2A/B | [1] |
| Glycine Potency (EC₅₀) | 0.1–0.2 μM | High potency | [1] |
| Deactivation Time | Several seconds | 100-fold slower than GluN2A, 10-fold slower than GluN2B/C | [4] |
| Magnesium (Mg²⁺) Block | ~10-fold lower potency | Less sensitive to Mg²⁺ block | [1] |
| Channel Open Probability | 1-4% | Low | [4] |
| Ketamine Potency | ~2-fold more potent | More sensitive than GluN2A/B | [1] |
| Memantine Potency | ~5-fold more potent | More sensitive than GluN2A/B | [1] |
Table 2: Alterations of GluN2D in Neurological Disorders
| Disorder | Finding | Quantitative Change | Animal Model/Study Type | Reference |
| Epilepsy (GRIN2D mutations) | Increased channel open probability | 6-fold increase | In vitro expression | [5] |
| Increased glutamate/glycine potency | 2-fold increase | In vitro expression | [5] | |
| Parkinson's Disease (L-DOPA-induced dyskinesia) | Increased GluN2D synaptic abundance | Significant increase | 6-OHDA rat model | [6] |
| Schizophrenia | Reduced psychosis-inducing effects of NMDAR antagonists in knockout mice | Blunted hyperlocomotor response | GluN2D-KO mice | [2][7] |
Role of GluN2D in Neurological Disorders
Epilepsy and Developmental and Epileptic Encephalopathies (DEE)
Genetic variations in the GRIN2D gene have been strongly associated with early-onset neurological diseases, particularly developmental and epileptic encephalopathies (DEE).[1][8] Mutations in GRIN2D can lead to severe, often treatment-refractory epilepsy.[1] These mutations can result in a gain-of-function of the NMDA receptor, leading to increased channel activity and excitotoxicity.[5] For instance, a recurrent de novo missense mutation (p.Val667Ile) in GluN2D has been shown to dramatically increase the channel's open probability and agonist potency, leading to neuronal hyperexcitability.[5] The unique properties of GluN2D, such as its high affinity for glutamate and reduced magnesium block, may make neurons expressing these mutant receptors particularly susceptible to excitotoxic damage, contributing to the severe epileptic phenotype.[1]
Schizophrenia
The glutamate hypofunction hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the symptoms of the disorder.[7] While much of the focus has been on the GluN2A and GluN2B subunits, emerging evidence points to a significant role for GluN2D.[2][3] In the mature brain, GluN2D is enriched in parvalbumin (PV)-containing interneurons, which are crucial for generating gamma oscillations that are disrupted in schizophrenia.[2][3] Hypofunction of GluN2D-containing NMDARs on these interneurons could lead to disinhibition of pyramidal neurons, resulting in cortical hyperactivity and cognitive deficits.[2][3] Notably, the psychotomimetic effects of NMDAR antagonists like ketamine and PCP are blunted in GluN2D knockout mice, suggesting that GluN2D mediates some of the schizophrenia-like symptoms induced by these drugs.[2][7]
Parkinson's Disease
In the basal ganglia, a key circuit affected in Parkinson's disease, GluN2D is expressed in several nuclei, including the subthalamic nucleus and striatum.[9][10] In a rat model of Parkinson's disease, the inhibitory role of GluN2D-containing NMDARs on glutamatergic neurotransmission is impaired.[10] Furthermore, in a model of L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment, there is a selective increase in the synaptic abundance of GluN2D in the striatum.[6] These findings suggest that targeting GluN2D may be a viable therapeutic strategy to modulate neuronal activity in the basal ganglia and potentially alleviate motor symptoms or treatment-related complications in Parkinson's disease.[6][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GluN2D.
Electrophysiology: Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is adapted from methods used to record NMDAR-mediated currents in subthalamic nucleus neurons.[11]
-
Slice Preparation:
-
Anesthetize a juvenile rat (P11-P18) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 250 µm sagittal brain slices using a vibrating microtome.
-
Transfer slices to a holding chamber with aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with aCSF at 32°C.
-
Visualize neurons in the subthalamic nucleus using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl₂, 2 MgCl₂, 5 BAPTA, 2 Na₂ATP, and 0.3 NaGTP, pH 7.35.
-
Establish a whole-cell patch-clamp configuration.
-
Record NMDAR-mediated excitatory postsynaptic currents (EPSCs) at a holding potential of +40 mV to relieve the Mg²⁺ block.
-
Animal Model: 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a Parkinsonian phenotype.
-
Preparation:
-
Anesthetize an adult rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Prepare a solution of 6-OHDA (e.g., 4 mg/ml) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
-
Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the stereotaxic coordinates for the MFB.
-
Slowly lower a Hamilton syringe needle to the target depth.
-
Infuse a small volume (e.g., 2-4 µl) of the 6-OHDA solution at a rate of 1 µl/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-operative Care and Verification:
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Assess the lesion severity after 2-3 weeks using behavioral tests (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).
-
Molecular Biology: Western Blotting for GluN2D
This protocol outlines the detection of GluN2D protein levels in brain tissue.
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GluN2D overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to GluN2D research.
Caption: Proposed role of GluN2D hypofunction in schizophrenia pathophysiology.
Caption: Workflow for creating and validating the 6-OHDA rat model of Parkinson's disease.
Caption: Experimental workflow for patch-clamp recording of GluN2D-containing NMDAR currents.
Conclusion and Future Directions
The GluN2D subunit is emerging from the shadows of its more abundant counterparts, GluN2A and GluN2B, as a crucial player in the pathophysiology of a diverse range of neurological disorders. Its unique properties and restricted expression in the adult brain make it an attractive and specific target for therapeutic intervention. The evidence presented in this guide highlights the significant progress made in understanding the role of GluN2D in epilepsy, schizophrenia, and Parkinson's disease.
Future research should focus on several key areas. The development of highly selective pharmacological tools for GluN2D will be instrumental in dissecting its precise contribution to neuronal circuit function in both health and disease. Further investigation into the downstream signaling pathways activated by GluN2D-containing NMDARs will provide a more complete picture of their cellular effects. Finally, longitudinal studies in animal models and human patients will be essential to validate GluN2D as a therapeutic target and to guide the development of novel treatment strategies for these debilitating neurological disorders.
References
- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amperometric Detection of Dopamine Exocytosis from Synaptic Terminals - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GluN2D expression is regulated by restraint stress and supports active stress coping bouts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Quinazolin-4-one Derivatives: A Technical Guide
Introduction
Quinazolin-4-one is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are of significant interest due to their broad spectrum of biological activities.[1][2][3] The stability of the quinazolinone core has encouraged medicinal chemists to explore a variety of substitutions, leading to the discovery of numerous compounds with therapeutic potential.[1] This technical guide provides an in-depth overview of the foundational research on quinazolin-4-one derivatives, covering their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of Quinazolin-4-one Derivatives
The synthesis of quinazolin-4-one derivatives can be achieved through various chemical routes. A common and widely employed method involves the acylation of anthranilic acid, followed by cyclization.
A prevalent method for the synthesis of 4(3H)-quinazolinones starts with the acylation of anthranilic acid with an acyl chloride. The subsequent ring closure, often facilitated by a dehydrating agent like acetic anhydride (B1165640), yields a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to produce the final quinazolin-4-one derivatives.[4] Another approach involves the condensation of 2-aminobenzamide (B116534) with aldehydes in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5] The Nimentovsky synthesis is another method where o-aminobenzoic acid is heated with a large amount of formic acid amide to produce quinazolin-4-one with a high yield.
Experimental Protocol: Synthesis from Anthranilic Acid
This protocol describes a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones.
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid and an appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent) is heated.
-
The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed, and dried to yield the benzoxazinone (B8607429) intermediate.
Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone
-
The synthesized 2-substituted-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent (e.g., ethanol).
-
An appropriate amine is added to the solution, and the mixture is refluxed for a specified period.
-
Upon cooling, the product crystallizes out, is filtered, washed with a cold solvent, and recrystallized to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
Caption: General workflow for the synthesis of quinazolin-4-one derivatives.
Biological Activities
Quinazolin-4-one derivatives have been reported to exhibit a wide array of pharmacological activities, including:
-
Anticancer: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][7] They can act as inhibitors of key enzymes in cancer progression like epidermal growth factor receptor (EGFR) and phosphoinositide-3-kinase (PI3K).[8][9]
-
Antimicrobial: These compounds have demonstrated significant activity against a range of bacteria and fungi.[3][10][11][12][13]
-
Anti-inflammatory: Certain derivatives possess anti-inflammatory properties.[1][2]
-
Anticonvulsant: Some quinazolinones have been investigated for their potential as anticonvulsant agents.[3]
-
Antiviral, Antimalarial, and Antihypertensive: The versatility of the quinazolinone scaffold extends to activities against viruses, malaria parasites, and high blood pressure.[1][2]
Table 1: Quantitative Data on Biological Activities of Quinazolin-4-one Derivatives
| Compound ID | Target/Cell Line | Biological Activity | IC50 (µM) | Reference |
| 5e | MCF-7 (Breast Cancer) | Anticancer | - (63.71% inhibition) | [6] |
| 17 | Jurkat (T cell ALL) | Anticancer | < 5 | [5] |
| 17 | NB4 (APL) | Anticancer | < 5 | [5] |
| A9-7 (ALX-171) | mGlu7 Receptor | Negative Allosteric Modulator | 6.14 | [14] |
| 8h | SKLU-1 (Lung Cancer) | Anticancer | 23.09 µg/mL | [15] |
| 8h | MCF-7 (Breast Cancer) | Anticancer | 27.75 µg/mL | [15] |
| 8h | HepG-2 (Liver Cancer) | Anticancer | 30.19 µg/mL | [15] |
| Compound 2 | EGFR | Anticancer | 0.096 | [7] |
| Compound 2 | MCF-7 (Breast Cancer) | Anticancer | 2.49 | [7] |
| Compound 7 | MCF-7 (Breast Cancer) | Anticancer | 2.09 | [7] |
| Compound 7 | HepG2 (Liver Cancer) | Anticancer | 2.08 | [7] |
| 19 | Pseudomonas aeruginosa (Biofilm) | Biofilm Inhibition | 3.55 | [11] |
| 20 | Pseudomonas aeruginosa (Biofilm) | Biofilm Inhibition | 6.86 | [11] |
| 3m | Staphylococcus aureus | Antibacterial | 1.95 µg/mL (MIC) | [12] |
| 3m | Candida albicans | Antifungal | 3.90 µg/mL (MIC) | [12] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Signaling Pathways
A notable mechanism of action for several anticancer quinazolin-4-one derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is implicated in various cancers, promoting cell proliferation, angiogenesis, and metastasis through cascades like the Ras/Raf/MAPK and PI3K/AKT pathways.[8] Quinazoline-based compounds such as gefitinib (B1684475) and erlotinib (B232) are known EGFR inhibitors.[8]
Caption: Inhibition of the EGFR signaling pathway by quinazolin-4-one derivatives.
Experimental Protocols for Biological Evaluation
The biological activity of synthesized quinazolin-4-one derivatives is assessed using various in vitro and in vivo assays. A fundamental in vitro assay for anticancer activity is the cell viability assay.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of quinazolin-4-one derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2 x 10^4 cells per well) and incubated to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolin-4-one derivatives (typically ranging from 0.8 to 50 µM) and a vehicle control.[5] The plates are incubated for a specified period (e.g., 72 hours).[5]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Caption: Workflow for a typical MTT cell viability assay.
The quinazolin-4-one scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to drive research efforts. Future work in this field will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The combination of synthetic chemistry, biological evaluation, and computational modeling will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apjhs.com [apjhs.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of quinazolin-4-one derivatives as antimicrobials. [wisdomlib.org]
- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jst.vn [jst.vn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Glutamate-Dependent Inhibition of QNZ46
This technical guide provides a comprehensive overview of this compound, a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. A defining characteristic of this compound is its unique mechanism of inhibition, which is critically dependent on the presence of glutamate (B1630785). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the associated molecular and cellular pathways.
Core Mechanism of Action: A Glutamate-Dependent Process
This compound is a quinazolin-4-one derivative that acts as a negative allosteric modulator of NMDA receptors.[1] Its inhibitory action is both non-competitive and voltage-independent.[2][3] A pivotal feature of this compound is that its binding and subsequent inhibition of the NMDA receptor require the prior binding of the agonist glutamate to the GluN2 subunit.[3][4] However, the binding of the co-agonist glycine (B1666218) to the GluN1 subunit is not required for this compound's inhibitory effect.[3]
This glutamate-dependency renders the inhibition by this compound "use-dependent," meaning its effect is more pronounced when the receptor is being activated by glutamate, such as during synaptic transmission.[3][4] this compound exhibits significant selectivity, preferentially inhibiting NMDA receptors that contain the GluN2C or GluN2D subunits over those containing GluN2A or GluN2B.[5][6][7] Structural studies have identified that this compound acts at a novel inhibitory site, with residues in the S2 region of the GluN2 ligand-binding domain being critical for its antagonist activity.[2][4]
Caption: this compound requires glutamate to bind to the GluN2 subunit before it can allosterically inhibit the NMDA receptor ion channel.
Quantitative Data Summary
The potency of this compound is highly dependent on both the specific GluN2 subunit present in the NMDA receptor complex and the presence of glutamate.
Table 1: this compound Inhibitory Potency (IC₅₀) by NMDA Receptor Subunit
| Receptor Subunit Composition | IC₅₀ (μM) | Selectivity Profile |
| GluN1/GluN2D | 3.0 - 3.9[5][6][8] | High Potency |
| GluN1/GluN2C | 6.0 - 7.1[5][6][8] | High Potency |
| GluN1/GluN2A | 182 - 229[6][8] | Low Potency |
| GluN1/GluN2B | 193 - >300[6][8] | Low Potency |
| AMPA Receptor (GluR1) | >300[6] | No significant activity |
Table 2: Influence of Agonist Presence on this compound Potency at GluN1/GluN2D Receptors
| Condition | This compound IC₅₀ (μM) | Interpretation |
| Glutamate + Glycine Present | ~3.9[5][8] | Maximum Potency (over 10-fold increase)[3] |
| Glycine Only Present | ~85[3] | Greatly Reduced Potency |
| No Agonist Present | ~86[3] | Greatly Reduced Potency |
Key Experimental Protocols
The glutamate-dependent inhibition of this compound is primarily characterized using electrophysiological techniques on recombinant receptors expressed in heterologous systems.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is used to measure the macroscopic currents from a large population of NMDA receptors expressed on the surface of a Xenopus oocyte.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂ to block endogenous channels). Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV to -70 mV) using two microelectrodes.
-
Data Acquisition: Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit an inward current.[3] Once a stable baseline response is achieved, co-apply the agonists with varying concentrations of this compound.
-
Analysis: Measure the percentage of inhibition of the steady-state current at each this compound concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.[3]
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for high-resolution recording of NMDA receptor currents from a single mammalian cell with precise control over the intracellular and extracellular environments.
Methodology:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells on glass coverslips.[9] Transiently transfect the cells with plasmids containing cDNA for the desired NMDA receptor subunits (e.g., GluN1, GluN2D) and often a fluorescent reporter like GFP to identify transfected cells.[9]
-
Recording: After 24-48 hours, transfer a coverslip to a recording chamber on an inverted microscope. Use a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a transfected cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Rapid Solution Exchange: Perfuse the cell with an external solution. Use a rapid solution exchange system to apply agonists (e.g., 1000 µM glutamate and 100 µM glycine) and this compound with millisecond precision.[3]
-
Use-Dependency Protocol: To test for glutamate dependency, pre-apply this compound in the presence of either glutamate alone, glycine alone, or no agonist.[3] Then, rapidly switch to a solution containing both glutamate and glycine and measure the initial peak current. A smaller initial current after pre-application with glutamate demonstrates that this compound has already bound and inhibited the receptors.[3]
-
Analysis: Measure the inhibition of peak and steady-state currents. Analyze the kinetics of the onset and recovery from inhibition by fitting the current traces with exponential functions.[3]
Caption: Workflow for assessing this compound activity using electrophysiology.
Downstream Signaling and Cellular Effects
By selectively inhibiting GluN2C/D-containing NMDA receptors, this compound can modulate specific cellular pathways. Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, a primary trigger for excitotoxicity and subsequent neuronal death. This compound has been shown to inhibit this glutamate-mediated calcium influx.[5]
Furthermore, studies have indicated that this compound may suppress necroptosis, a form of programmed necrosis. This is evidenced by its ability to decrease the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and reduce the expression of Receptor-Interacting Protein 1 (RIP1), key components of the necroptosis pathway.[5] These actions contribute to its observed neuroprotective effects, such as reducing myelin damage and axonal degeneration in experimental models.[5]
Caption: this compound inhibits GluN2C/D receptors, blocking excitotoxicity and suppressing downstream necroptosis pathways.
References
- 1. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. jneurosci.org [jneurosci.org]
Methodological & Application
QNZ46: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
QNZ46 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high affinity for subtypes containing the GluN2C and GluN2D subunits.[1][2] Structurally a quinazolin-4-one derivative, this compound modulates neuronal excitability by inhibiting glutamate-induced calcium influx, a mechanism with significant implications in neurological disorders.[1] Emerging research has identified the expression of functional NMDA receptors on various cancer cells, suggesting a role for glutamate (B1630785) signaling in tumor progression and metastasis.[3] NMDA receptor antagonists have been shown to impede cancer growth by affecting key cellular processes.[3][4] This document provides detailed protocols for the application of this compound in cancer cell culture to investigate its potential anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.
Mechanism of Action
This compound exerts its biological effects primarily through the antagonism of NMDA receptors. Its mechanism is both non-competitive and voltage-independent, indicating that it does not directly compete with glutamate for its binding site nor does it block the ion channel pore in a voltage-dependent manner.[1][5] The binding of this compound is dependent on the presence of glutamate, suggesting a use-dependent mechanism of action.[6][7] In the context of cancer biology, antagonism of NMDA receptors by compounds like this compound is hypothesized to disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4] This includes the potential modulation of pathways such as the Extracellular signal-regulated kinase (ERK) pathway, which is known to be downstream of NMDA receptor activation and plays a critical role in cell cycle progression and proliferation.[4]
Data Presentation
The following tables present hypothetical data for the effects of this compound on cancer cell lines to illustrate expected outcomes. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 10.8 |
| U-87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 22.1 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (24h treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 12.5 ± 1.2 | 5.3 ± 0.8 |
| 20 | 25.8 ± 2.1 | 10.2 ± 1.5 |
| 40 | 38.2 ± 3.5 | 18.7 ± 2.0 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| 10 | 68.5 ± 3.1 | 20.3 ± 2.2 | 11.2 ± 1.8 |
| 20 | 75.1 ± 3.5 | 15.2 ± 1.7 | 9.7 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. Quinazolin-4-one derivatives: A novel class of non-competitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QNZ46 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
QNZ46 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for subtypes containing the GluN2C and GluN2D subunits.[1][2][3] Its utility in neuroscience research necessitates the preparation of accurate and stable stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM this compound stock solution in DMSO, along with essential technical data and safety precautions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 443.41 g/mol | [1][2] |
| CAS Number | 1237744-13-6 | [1][2] |
| Solubility in DMSO | Up to 10 mM | [1][2][3][4] |
| Purity | >98% | [1][2] |
| Storage (Solid) | Room temperature | [1][2][4] |
| Storage (in DMSO) | -20°C for up to one month | [1][3] |
Signaling Pathway of NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor. The following diagram illustrates the general mechanism of NMDA receptor activation and the inhibitory action of antagonists like this compound.
Caption: NMDA receptor activation and inhibition by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[1]
-
DMSO can facilitate the absorption of other chemicals through the skin.[2][5] Handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Review the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.
Preparation of 10 mM this compound Stock Solution
The following protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Calculation:
To prepare a 10 mM (which is 0.010 mol/L) solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 443.41 g/mol × 1000 mg/g
-
Mass (mg) = 4.4341 mg
Procedure:
-
Weighing this compound: Carefully weigh out 4.43 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or an amber glass vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, gentle warming in a water bath or on a heating block at 37°C for 5-10 minutes can be applied.[1][2][4] Intermittently vortex the solution during warming.
-
Visual Inspection: Ensure that the solution is clear and free of any visible precipitate before use.
-
Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] The solution is stable for up to one month when stored properly.[1][3]
Workflow for Stock Solution Preparation
The following diagram outlines the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Application Guidelines
The 10 mM this compound stock solution can be further diluted in aqueous buffers or cell culture media to the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is not toxic to the cells and does not exceed 0.1-0.5%, as higher concentrations can have physiological effects.[6]
Recommended Working Concentrations:
| Assay Type | Suggested Concentration Range | Reference |
| Cell Viability Assays | 1 - 20 µM | [7] |
| Immunofluorescence | ~50 µM | [7] |
| Western Blot | ~10 µM | [7] |
| Electrophysiology | 3 - 10 µM | [8] |
Note: The optimal working concentration may vary depending on the cell type, assay conditions, and specific research question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]
- 6. This compound [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
QNZ46 Administration Protocol for In Vivo Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
QNZ46 is a potent and selective non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, demonstrating high selectivity for those containing the GluN2C and GluN2D subunits.[1][2] Its mechanism of action involves the inhibition of glutamate-mediated calcium influx, which plays a crucial role in preventing excitotoxicity, a key pathological process in various neurological disorders.[1] Furthermore, this compound has been shown to modulate necroptosis signaling pathways by reducing the phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) and Receptor-Interacting Protein Kinase 1 (RIP1).[1] This document provides detailed protocols for the in vivo administration of this compound in two established murine models: transient middle cerebral artery occlusion (tMCAO) for ischemic stroke and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 443.41 g/mol | [3][4] |
| Formula | C₂₄H₁₇N₃O₆ | [3] |
| CAS Number | 1237744-13-6 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (Solutions) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
Quantitative Data Summary
In Vitro Activity
| Parameter | Receptor Subunit | Value | Reference |
| IC₅₀ | GluN2D | 3 µM | |
| IC₅₀ | GluN2C/D | 3.9 µM | [1] |
| IC₅₀ | GluN1/GluN2C | 7.1 µM | [1] |
| IC₅₀ | GluN2C | 6 µM | |
| IC₅₀ | GluN1/GluN2D | 182 µM | [1] |
| IC₅₀ | GluN2A | 229 µM | |
| IC₅₀ | GluN2B | >300 µM | |
| IC₅₀ | GluR1 | >300 µM |
In Vivo Administration and Efficacy
| Animal Model | Species/Strain | This compound Dosage | Administration Route & Frequency | Vehicle | Key Findings | Reference |
| Ischemic Stroke (tMCAO) | C57BL/6 Mice (male, 25-30g, 8-12 weeks) | 20 mg/kg | Single intraperitoneal (i.p.) injection 120 min prior to ischemia | 50% DMSO/β-cyclodextrin | Reduced infarct volume by 68%, preserved myelinated axons, and improved neurological performance. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice (8-12 weeks) | 2 mg/kg (in combination with 1 mg/kg CP465022) | Daily i.p. injections from day 0 to day 28 post-immunization | 0.5% methyl cellulose (B213188) | Reduced clinical severity and preserved small-diameter myelinated axons in the spinal cord. | [3] |
Signaling Pathways
NMDA Receptor-Mediated Excitotoxicity Signaling
Excessive glutamate (B1630785) release, often triggered by events like ischemia, leads to the overactivation of NMDA receptors. This results in a pathological influx of Ca²⁺ into neurons, activating a cascade of downstream signaling pathways that ultimately lead to neuronal cell death. This compound, by selectively blocking GluN2C/D-containing NMDA receptors, can mitigate this excitotoxic damage.
Figure 1. This compound inhibits NMDA receptor-mediated excitotoxicity.
Necroptosis Signaling Pathway
This compound has been observed to suppress necroptosis, a form of programmed necrosis, by inhibiting the phosphorylation of key signaling molecules RIP1 and MLKL. This action can contribute to its neuroprotective effects by preventing inflammation-associated cell death.
Figure 2. This compound inhibits the necroptosis signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
β-cyclodextrin or 0.5% methyl cellulose
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for 20 mg/kg dose in 50% DMSO/β-cyclodextrin (for tMCAO model):
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (20 mg/kg).
-
Prepare a 50% (w/v) solution of β-cyclodextrin in sterile water.
-
Dissolve the calculated amount of this compound powder in a volume of DMSO equivalent to half the final injection volume. Gentle warming and vortexing may be required to fully dissolve the compound.[5]
-
Add an equal volume of the 50% β-cyclodextrin solution to the this compound/DMSO solution.
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of DMSO will be 50%.
-
Administer the solution via intraperitoneal (i.p.) injection.
Procedure for 2 mg/kg dose in 0.5% methyl cellulose (for EAE model):
-
Calculate the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile saline.
-
Suspend the calculated amount of this compound powder in the 0.5% methyl cellulose solution.
-
Vortex thoroughly to ensure a uniform suspension.
-
Administer the suspension via i.p. injection.
Experimental Workflow: this compound in tMCAO Mouse Model
Figure 3. Experimental workflow for this compound in the tMCAO model.
Detailed Protocol: tMCAO in Mice
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).[6]
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and the origin of the ICA.
-
Filament Insertion: Make a small incision in the ECA. Insert a pre-coated monofilament (e.g., 6-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[7]
-
Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the cervical incision with sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
Experimental Workflow: this compound in EAE Mouse Model
Figure 4. Experimental workflow for this compound in the EAE model.
Detailed Protocol: EAE Induction in C57BL/6 Mice
-
Immunization (Day 0): Anesthetize C57BL/6 mice and subcutaneously inject 100-200 µL of an emulsion containing myelin oligodendrocyte glycoprotein (B1211001) (MOG₃₅₋₅₅) peptide and Complete Freund's Adjuvant (CFA) at two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and 2): Administer an intraperitoneal injection of pertussis toxin (e.g., 200 ng) on the day of immunization and again 48 hours later.[8]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.
-
This compound Administration: Administer this compound (2 mg/kg, i.p.) daily from day 0 to day 28 post-immunization.[3]
-
Endpoint Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis to assess demyelination and immune cell infiltration.
Conclusion
This compound represents a valuable research tool for investigating the roles of GluN2C/D-containing NMDA receptors in the pathophysiology of neurological disorders. The protocols outlined in this document provide a framework for administering this compound in preclinical models of ischemic stroke and multiple sclerosis. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines. Careful attention to drug preparation, administration, and animal welfare is crucial for obtaining reliable and reproducible results.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
Application Notes and Protocols for QNZ46 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
QNZ46, with the chemical name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic acid, is a valuable pharmacological tool for the investigation of N-methyl-D-aspartate (NMDA) receptor function. It acts as a noncompetitive and voltage-independent antagonist with a notable selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity allows for the targeted modulation of specific NMDA receptor populations, which are implicated in a variety of neurological processes and disease states, including Parkinson's disease, schizophrenia, and epilepsy.[1] These application notes provide detailed protocols for the use of this compound in acute brain slice electrophysiology, a key ex vivo technique for studying synaptic function in intact neural circuits.
Mechanism of Action
This compound exhibits a unique mechanism of action. Its inhibition of NMDA receptor function is dependent on the binding of glutamate (B1630785) to the GluN2 subunit, but not on the binding of the co-agonist glycine (B1666218) to the GluN1 subunit.[1] This property renders this compound a use-dependent antagonist, meaning its inhibitory effect is enhanced by the synaptic release of glutamate.[1][2] this compound binds to a novel allosteric site on the receptor, distinct from the agonist binding sites and the channel pore.[1] This mechanism allows for the fine-tuning of neuronal activity by reducing NMDA receptor function without complete blockade.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from studies in recombinant expression systems and native brain tissue.
Table 1: Potency and Selectivity of this compound in Recombinant NMDA Receptors
| Receptor Subunit Composition | IC₅₀ (µM) | Fold Selectivity | Reference |
| GluN1/GluN2A | >30 | ~50-fold vs. GluN2D | [1] |
| GluN1/GluN2B | >30 | ~50-fold vs. GluN2D | [1] |
| GluN1/GluN2C | 0.58 ± 0.07 | - | [1] |
| GluN1/GluN2D | 0.54 ± 0.05 | - | [1] |
Table 2: Effects of this compound on Synaptic Transmission in Brain Slices
| Brain Region | Neuron Type | Experimental Preparation | This compound Concentration | Effect | Reference |
| Subthalamic Nucleus | Not specified | Rat brain slices | Not specified | Partial inhibition of EPSCs | [3][4] |
| Hippocampus | Interneurons | Mouse brain slices | Not specified | Used to study GluN2D function | [5] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[3][6][7][8][9][10][11]
Materials:
-
Animal: Sprague-Dawley rat or C57BL/6 mouse (3-6 weeks old)
-
Solutions:
-
Sucrose-based or NMDG-based slicing solution (see Table 3)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 4)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Beakers and Petri dishes
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Water bath
-
Slice incubation chamber
-
Procedure:
-
Anesthesia and Perfusion:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution to remove blood from the brain.
-
-
Brain Extraction:
-
Rapidly decapitate the animal and dissect the brain, immediately placing it into the ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. For sagittal slices of the subthalamic nucleus, a blocking cut may be necessary.
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut sagittal or coronal slices (250-300 µm thick) of the desired brain region.
-
-
Recovery:
-
Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.
-
Table 3: Composition of Slicing Solutions
| Component | Sucrose-based aCSF (mM) | NMDG-based Slicing Solution (mM) |
| Sucrose | 230 | - |
| NMDG | - | 92 |
| NaCl | - | 2.5 |
| KCl | 3 | 2.5 |
| NaHCO₃ | 24 | 30 |
| NaH₂PO₄ | 1.25 | 1.2 |
| Glucose | 10 | 25 |
| MgSO₄ | 10 | 10 |
| CaCl₂ | 0.5 | 0.5 |
| Thiourea | - | 2 |
| Sodium Ascorbate | - | 5 |
| Sodium Pyruvate | - | 3 |
Note: Both solutions should be continuously bubbled with carbogen (95% O₂ / 5% CO₂).
Table 4: Composition of aCSF for Recovery and Recording
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 3 |
| NaHCO₃ | 24 |
| NaH₂PO₄ | 1.25 |
| Glucose | 10 |
| MgSO₄ | 1.5 - 3 |
| CaCl₂ | 1.5 - 4 |
Note: The solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂). The final concentrations of MgSO₄ and CaCl₂ may need to be adjusted depending on the specific experiment.[3]
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents.[3][8][12]
Materials:
-
Prepared acute brain slices
-
Recording Rig:
-
Upright microscope with IR-DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
-
Solutions:
-
Recording aCSF (see Table 4)
-
Intracellular solution (see Table 5)
-
This compound stock solution (dissolved in DMSO) and working solutions
-
-
Electrodes:
-
Borosilicate glass capillaries (3-6 MΩ resistance when filled)
-
Stimulating electrode
-
Procedure:
-
Slice Placement and Perfusion:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min at 32°C.[3]
-
-
Cell Targeting and Patching:
-
Using IR-DIC optics, identify a healthy neuron in the desired brain region.
-
Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Synaptic Currents:
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Use a stimulating electrode to evoke synaptic responses in the afferent pathway.
-
To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., CNQX or NBQX), and the cell can be depolarized (e.g., to +40 mV) to relieve the magnesium block of the NMDA receptor.
-
-
Application of this compound:
-
Establish a stable baseline recording of synaptic currents.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.
-
Allow sufficient time for the drug to equilibrate in the recording chamber and observe the effect on synaptic currents.
-
To study use-dependency, apply this compound in the presence of ongoing synaptic activity or during periods of stimulated glutamate release.
-
-
Data Analysis:
-
Measure the amplitude, decay time constant, and total charge transfer of the recorded currents before and after this compound application.
-
Compare the effects of this compound on NMDA receptor-mediated currents in different neuronal populations or under different experimental conditions.
-
Table 5: Example Intracellular Solution Composition
| Component | Concentration (mM) |
| Cs-methanesulfonate | 120 |
| CsCl | 15 |
| NaCl | 8 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 3 |
| Na-GTP | 0.3 |
| QX-314 | 1 |
| Tetraethylammonium chloride | 10 |
| MgCl₂ | 1.5 |
Note: The pH should be adjusted to 7.3 with CsOH. The composition of the intracellular solution can be varied depending on the specific experimental goals.[3]
Visualizations
Signaling Pathway of this compound Action
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Application Note: Utilizing QNZ46 for Probing GluN2D Subunit-Mediated Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and synaptic plasticity.[1] These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including its calcium permeability.[2] The influx of calcium through NMDA receptors is a critical event that initiates a wide range of intracellular signaling cascades.[3][4] Dysregulation of NMDA receptor-mediated calcium influx is implicated in various neurological disorders.
QNZ46 is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2C and, particularly, the GluN2D subunits.[1][5][6][7][8] Its unique mechanism of action, which requires the binding of glutamate to the GluN2 subunit for its inhibitory effect, makes it a valuable tool for investigating the specific contribution of GluN2D-containing NMDA receptors to neuronal calcium signaling.[1] This application note provides a detailed protocol for using this compound in calcium imaging experiments to dissect the role of GluN2D-mediated calcium influx in cultured neurons.
Pharmacological Properties of this compound
This compound exhibits significant selectivity for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits. This selectivity allows for the targeted inhibition of a specific subset of NMDA receptors.
| Property | Value | Reference |
| Mechanism of Action | Non-competitive antagonist of NMDA receptors | [1][9][10][11] |
| Selectivity | GluN2C/GluN2D-selective | [5][6][7][8] |
| IC50 for GluN1/GluN2D | 3.9 µM | [5][8] |
| IC50 for GluN1/GluN2C | 7.1 µM | [5][8] |
| IC50 for GluN1/GluN2A | 182 µM | [8] |
| IC50 for GluN1/GluN2B | 193 µM | [8] |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | [7][8] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for up to one month. | [8] |
Signaling Pathway of NMDA Receptor-Mediated Calcium Influx and Inhibition by this compound
The following diagram illustrates the signaling pathway of NMDA receptor activation and the mechanism of inhibition by this compound.
Caption: NMDA receptor activation and this compound inhibition.
Experimental Workflow for Calcium Imaging with this compound
This diagram outlines the general workflow for investigating the effect of this compound on glutamate-induced calcium transients in cultured neurons.
Caption: Calcium imaging workflow with this compound.
Protocol: Investigating the Role of GluN2D-Containing NMDA Receptors in Glutamate-Induced Calcium Influx Using this compound
This protocol describes a method to assess the contribution of GluN2D-containing NMDA receptors to calcium transients in cultured neurons using the selective antagonist this compound.
Materials
-
Primary neuronal culture or a neuronal cell line expressing GluN2D-containing NMDA receptors
-
Culture medium appropriate for the chosen cell type
-
Poly-D-lysine coated glass coverslips or imaging plates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (for AM ester dyes)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Glutamate
-
Glycine
-
This compound
-
Fluorescence microscope equipped for live-cell imaging and ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Fluorescence microscope with appropriate filter sets and a sensitive camera
-
Image acquisition and analysis software
Reagent Preparation
-
Calcium Indicator Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM or Fluo-4 AM in anhydrous DMSO.
-
For a working solution, dilute the stock to a final concentration of 2-5 µM in HBSS.
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
-
Glutamate/Glycine Stimulation Solution:
-
Prepare a stock solution of L-glutamic acid (e.g., 100 mM in water, adjust pH to 7.4).
-
Prepare a stock solution of glycine (e.g., 100 mM in water).
-
Prepare a working stimulation solution in HBSS with the desired final concentrations of glutamate (e.g., 10-100 µM) and glycine (e.g., 10 µM).
-
Experimental Procedure
-
Cell Culture:
-
Plate neurons on poly-D-lysine coated coverslips or imaging plates at an appropriate density.
-
Culture the cells for a sufficient time to allow for maturation and expression of NMDA receptors (e.g., 7-14 days in vitro for primary neurons).
-
-
Calcium Indicator Loading:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed HBSS.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed HBSS to remove excess dye and allow for de-esterification of the AM ester (approximately 15-30 minutes).
-
-
This compound Incubation:
-
Prepare two groups of cells: a control group (vehicle) and a this compound-treated group.
-
For the this compound-treated group, add HBSS containing the desired final concentration of this compound (e.g., 10 µM). For the control group, add HBSS containing the same concentration of DMSO as the this compound-treated group.
-
Incubate the cells for 10-20 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the coverslip or imaging plate on the microscope stage.
-
Begin image acquisition to establish a stable baseline fluorescence signal.
-
Apply the glutamate/glycine stimulation solution to the cells.
-
Continue to record the fluorescence signal for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity over baseline (ΔF/F0).
-
Quantify the peak amplitude of the calcium transient and the area under the curve for both the control and this compound-treated groups.
-
Perform statistical analysis to determine if this compound significantly reduces the glutamate-induced calcium influx.
-
Expected Results
Pre-incubation with this compound is expected to significantly reduce the amplitude of the glutamate-induced calcium transient in neurons expressing GluN2D-containing NMDA receptors. The degree of inhibition will be dependent on the concentration of this compound used and the relative contribution of GluN2D subunits to the total NMDA receptor population in the cultured neurons.
Troubleshooting
-
Low signal-to-noise ratio: Optimize dye loading concentration and incubation time. Ensure the health of the cell culture.
-
High background fluorescence: Ensure thorough washing after dye loading.
-
No response to glutamate: Confirm the expression and functionality of NMDA receptors in the cell culture. Check the concentrations of glutamate and glycine. Ensure the recording medium is free of magnesium, which can block the NMDA receptor channel at resting membrane potential.
-
Variability between experiments: Maintain consistent cell culture conditions, dye loading parameters, and reagent concentrations.
By following this protocol, researchers can effectively utilize this compound as a pharmacological tool to investigate the specific role of GluN2D-containing NMDA receptors in mediating calcium signaling in various physiological and pathological contexts.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology [journals.plos.org]
- 3. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QNZ 46 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Application of QNZ46 in Rodent Models of Stroke: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
QNZ46 is a novel neuroprotective agent that has demonstrated significant efficacy in preclinical rodent models of stroke. It acts as a selective negative allosteric modulator of GluN2C/D subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] In the context of ischemic stroke, excessive glutamate (B1630785) release leads to excitotoxicity, a primary driver of neuronal and white matter damage. This compound offers a targeted therapeutic approach by specifically mitigating the damaging effects of glutamate on myelin, the protective sheath surrounding nerve fibers.[1][2][3][4]
Ischemic conditions trigger the release of vesicular glutamate from axons in the white matter, which in turn activates myelinic NMDA receptors that incorporate GluN2C/D subunits.[1][2] This activation leads to myelin damage and subsequent functional deficits. This compound has been shown to selectively accumulate in myelin and shield it from ischemic injury, highlighting its potential as a prophylactic therapy for individuals at high risk of stroke.[1][2]
These application notes provide a comprehensive overview of the use of this compound in rodent models of stroke, including detailed experimental protocols, quantitative data from preclinical studies, and a visualization of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in rodent models of stroke.
Table 1: Effect of this compound on Myelin Sheath Thickness (G-ratio) in an Ex Vivo Model of Ischemic Stroke (Oxygen-Glucose Deprivation)
| Treatment Group | G-ratio (Mean ± SEM) | Statistical Significance (vs. OGD) |
| Control | 0.78 ± 0.01 | - |
| Oxygen-Glucose Deprivation (OGD) | 0.69 ± 0.02 | p < 0.001 |
| OGD + this compound (10 µM) | 0.77 ± 0.01 | p < 0.001 |
Note: G-ratio is the ratio of the axon diameter to the total fiber diameter. A lower G-ratio indicates a thicker myelin sheath, and an increase towards the control value suggests myelin protection.
Table 2: Effect of this compound on Myelin Integrity (FluoroMyelin Intensity) in an Ex Vivo Model of Ischemic Stroke (OGD)
| Treatment Group | FluoroMyelin Intensity (Arbitrary Units, Mean ± SEM) | Statistical Significance (vs. OGD) |
| Control | 1.00 ± 0.05 | - |
| Oxygen-Glucose Deprivation (OGD) | 0.65 ± 0.04 | p < 0.001 |
| OGD + this compound (10 µM) | 0.95 ± 0.06 | p < 0.01 |
Note: FluoroMyelin is a fluorescent dye that stains myelin. A decrease in intensity indicates myelin damage.
Signaling Pathway
The neuroprotective effects of this compound in ischemic stroke are primarily mediated through its interaction with the GluN2C/D subunit-containing NMDA receptors on myelin. The following diagram illustrates the proposed signaling pathway leading to myelin damage during ischemia and the point of intervention for this compound.
Caption: Signaling pathway of this compound-mediated neuroprotection in ischemic stroke.
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in rodent models of stroke, based on published research.[1][2]
Ex Vivo Model of Ischemic Stroke: Oxygen-Glucose Deprivation (OGD) in Optic Nerves
This protocol is used to assess the direct protective effects of this compound on white matter tracts in a controlled environment.
Materials:
-
Adult rats (e.g., Wistar)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.
-
OGD solution: aCSF with 0 mM D-glucose and sucrose (B13894) substituted to maintain osmolarity.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Nitrogen gas (95% N2 / 5% CO2)
-
Dissection microscope and tools
-
Incubation chamber
Procedure:
-
Humanely euthanize the rat and carefully dissect the optic nerves.
-
Transfer the optic nerves to an incubation chamber containing aCSF continuously bubbled with carbogen gas. Allow the nerves to equilibrate for at least 30 minutes.
-
For the OGD group, replace the aCSF with the OGD solution, and switch the gas to nitrogen. Incubate for 60 minutes.
-
For the this compound treatment group, pre-incubate the optic nerves in aCSF containing the desired final concentration of this compound (e.g., 10 µM) for 30 minutes prior to and during the OGD period.
-
Following the OGD period, return the optic nerves to normal aCSF bubbled with carbogen for a reperfusion period of at least 60 minutes.
-
Fix the optic nerves in 4% paraformaldehyde for subsequent histological analysis (e.g., electron microscopy for G-ratio analysis or FluoroMyelin staining).
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes a common surgical procedure to induce focal cerebral ischemia in rodents, which can be used to evaluate the in vivo efficacy of this compound.
Materials:
-
Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip
-
This compound solution for administration (e.g., dissolved in saline with a vehicle like DMSO and Tween 80)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmetry (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with laser Doppler flowmetry.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Administer this compound or vehicle at the desired time point (e.g., intraperitoneally or intravenously) before, during, or after the ischemic insult. The optimal dose and timing should be determined empirically.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Post-operative care should include monitoring for any signs of distress and providing hydration and soft food as needed.
-
At a predetermined time point post-MCAO (e.g., 24 or 48 hours), the animals can be subjected to behavioral tests and then euthanized for histological analysis of infarct volume.
Behavioral Testing for Neurological Deficits
These tests are used to assess the functional outcomes after stroke and the therapeutic effects of this compound.
-
Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions. The scoring is typically on a scale of 0-18 (for rats) or 0-14 (for mice), with a higher score indicating greater neurological deficit.
-
Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded. Improved performance in the this compound-treated group would indicate better motor function.
-
Cylinder Test: This test evaluates forelimb asymmetry. The animal is placed in a transparent cylinder, and the number of times it uses its impaired and unimpaired forelimbs for wall exploration is counted. A reduction in the asymmetry of forelimb use in the this compound-treated group would suggest functional recovery.
Experimental Workflow
The following diagram provides a logical workflow for a typical preclinical study evaluating this compound in a rodent model of stroke.
Caption: Experimental workflow for evaluating this compound in a rodent stroke model.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of ischemic stroke, with a novel mechanism of action focused on the protection of white matter. The protocols and data presented here provide a foundation for researchers to further investigate the potential of this compound and other GluN2C/D NMDA receptor modulators in the context of stroke and other neurological disorders characterized by excitotoxicity and myelin damage. Further studies are warranted to optimize dosing, treatment windows, and to explore the long-term functional benefits of this compound therapy.
References
Application Notes and Protocols for Investigating Interneuron Function with QNZ46
For Researchers, Scientists, and Drug Development Professionals
Introduction
QNZ46 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] Its unique mechanism of action, which is dependent on glutamate (B1630785) binding, makes it a valuable tool for dissecting the role of specific NMDA receptor subtypes in neuronal circuits.[1][3] Given that GluN2C and GluN2D subunits are predominantly expressed in interneurons within key brain regions such as the hippocampus and cerebral cortex, this compound serves as a critical pharmacological agent for investigating interneuron function and its implications in both normal physiology and various neurological disorders.[4]
These application notes provide comprehensive protocols and supporting data for utilizing this compound to study interneuron activity, synaptic transmission, and signaling pathways.
Mechanism of Action
This compound exhibits a novel mechanism of noncompetitive inhibition. Key features include:
-
Subunit Selectivity: It displays up to 50-fold selectivity for GluN2C/2D-containing NMDA receptors over those containing GluN2A or GluN2B subunits.[4][5][6]
-
Use-Dependency: Its inhibitory action requires the binding of glutamate to the GluN2 subunit, but not the binding of the co-agonist glycine (B1666218) to the GluN1 subunit.[1][2] This property makes its antagonism dependent on neuronal activity and glutamate release.
-
Voltage-Independence: The inhibition by this compound is not dependent on the membrane potential.[1]
-
Allosteric Modulation: this compound acts at a novel allosteric site, distinct from the glutamate and glycine binding sites and the ion channel pore.[1]
Below is a diagram illustrating the signaling pathway and the site of action for this compound.
Caption: Signaling pathway of a GluN2D-containing NMDA receptor and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity on different NMDA receptor subtypes and its effects on neuronal activity.
Table 1: this compound IC₅₀ Values for NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity vs. GluN2D | Reference |
| GluN1/GluN2A | 229 | ~76x | [7] |
| GluN1/GluN2B | > 300 | >100x | [7] |
| GluN1/GluN2C | 6 | ~2x | [7] |
| GluN1/GluN2D | 3 | 1x | [7] |
Data obtained from recordings in Xenopus oocytes expressing recombinant NMDA receptors.[7]
Table 2: Effects of this compound on Neuronal Activity
| Preparation | Neuron Type | Parameter Measured | This compound Concentration | Effect | Reference |
| Striatal Slices | Medium Spiny Neurons | EPSCs | Not specified | Partial Inhibition | [5][6] |
| Subthalamic Nucleus Slices | STN Neurons | Firing Rate | 3 nl injection | Decreased to 63 ± 14% of baseline | [5] |
Experimental Protocols
Detailed methodologies for key experiments using this compound to investigate interneuron function are provided below.
Protocol 1: Electrophysiological Recording of NMDA Receptor-Mediated Currents in Interneurons
This protocol describes how to perform whole-cell voltage-clamp recordings from hippocampal interneurons to assess the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Animals: C57BL/6 mice (e.g., P14-21)
-
Slicing Solution (low-Ca, low-Na): 234 mM sucrose, 11 mM glucose, 24 mM NaHCO₃, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 10 mM MgSO₄, and 0.5 mM CaCl₂, equilibrated with 95% O₂/5% CO₂.[8]
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 1 mM MgSO₄, 2 mM CaCl₂, 10 mM glucose, 26 mM NaHCO₂, equilibrated with 95% O₂/5% CO₂.[8]
-
Internal Solution (for EPSCs): 100 mM Cs-gluconate, 5 mM CsCl, 0.6 mM EGTA, 5 mM BAPTA, 5 mM MgCl₂, 8 mM NaCl, 2 mM Na-ATP, 0.3 mM Na-GTP, 40 mM HEPES, 0.1 mM spermine, and 1 mM QX-314. pH adjusted to 7.2-7.3, osmolarity 290-300 mOsm.[9]
-
Pharmacological Agents: this compound (Tocris or other supplier), D-AP5, CNQX, picrotoxin (B1677862).
-
Equipment: Vibratome, recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold slicing solution.
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 2-3 ml/min.
-
Identify interneurons in the desired hippocampal subfield (e.g., stratum radiatum of CA1) using IR-DIC microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Isolate NMDA receptor-mediated currents by including CNQX (to block AMPA receptors) and picrotoxin (to block GABA-A receptors) in the aCSF. The holding potential can be depolarized to +40 mV to relieve the Mg²⁺ block of NMDA receptors.
-
-
This compound Application:
-
Record a stable baseline of evoked or spontaneous NMDA receptor-mediated EPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and record for another 10-15 minutes to observe the inhibitory effect.
-
Perform a washout by perfusing with aCSF without this compound to check for reversibility.
-
-
Data Analysis:
-
Measure the amplitude and charge transfer of the NMDA receptor-mediated EPSCs before, during, and after this compound application.
-
Calculate the percentage of inhibition caused by this compound.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for electrophysiological analysis of this compound effects on interneurons.
Protocol 2: In Vivo Microinjection and Extracellular Recording
This protocol is adapted from studies investigating the effect of GluN2D modulation on neuronal firing in the subthalamic nucleus and can be applied to other brain regions with high interneuron populations.
Materials:
-
Animals: Adult Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, microinjection pump, glass micropipettes.
-
Recording Equipment: High-impedance microelectrodes, amplifier, data acquisition system.
-
Pharmacological Agents: this compound dissolved in a suitable vehicle (e.g., aCSF with a small percentage of DMSO).
-
Anesthetic: Urethane or isoflurane.
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Recording and Microinjection:
-
Lower a recording electrode into the target area to isolate single-unit activity from a putative interneuron.
-
Position a microinjection pipette adjacent to the recording electrode.
-
Record a stable baseline firing rate for at least 10 minutes.
-
Inject a small volume (e.g., 3 nl) of this compound solution directly into the vicinity of the recorded neuron.
-
Continue recording the firing rate for at least 30-60 minutes post-injection to monitor the drug's effect.
-
-
Data Analysis:
-
Analyze the spike firing rate in bins (e.g., 1-minute bins).
-
Normalize the post-injection firing rate to the baseline firing rate.
-
Determine the maximal inhibition and the time course of the effect.
-
Conclusion
This compound is a highly selective and potent tool for the functional investigation of GluN2C/2D-containing NMDA receptors, which are predominantly expressed in interneurons. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of interneuron physiology and pathophysiology. The use-dependent nature of this compound offers a unique advantage in studying the role of these receptors in active neuronal circuits.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)-Activated Kinase 1 (PAK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Investigating the Use-Dependency of QNZ46: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the use-dependency of QNZ46, a selective non-competitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits. The unique mechanism of this compound, requiring glutamate (B1630785) binding for its inhibitory action, makes understanding its use-dependent characteristics crucial for its application in research and potential therapeutic development.
Introduction to this compound and Use-Dependency
This compound is a quinazolin-4-one derivative that acts as a negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1] It exhibits significant selectivity for NMDA receptors incorporating the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[2] A key feature of this compound is its non-competitive and voltage-independent mechanism of inhibition.[3][4] Crucially, the inhibitory action of this compound is dependent on the binding of the agonist glutamate to the GluN2 subunit, but not on the binding of the co-agonist glycine (B1666218) to the GluN1 subunit.[4][5][6] This glutamate-dependent binding confers a property known as use-dependency or activity-dependency, where the antagonist's effect is more pronounced at channels that are frequently activated. This characteristic is of significant interest as it suggests that this compound may preferentially target overactive neural circuits, a desirable trait for therapeutic agents in various neurological disorders.
Signaling Pathway of NMDA Receptor and this compound Action
The following diagram illustrates the signaling pathway of an NMDA receptor and the proposed mechanism of this compound's use-dependent inhibition.
Caption: NMDA receptor activation and this compound use-dependent inhibition.
Experimental Protocols
To quantitatively assess the use-dependency of this compound, electrophysiological recordings, specifically whole-cell patch-clamp assays, are the gold standard. These experiments allow for the precise control of membrane voltage and the application of agonists and antagonists, enabling the measurement of ion channel activity in real-time.
Protocol 1: Frequency-Dependent Inhibition of NMDA Receptor Currents
This protocol aims to determine if the inhibitory effect of this compound increases with the frequency of NMDA receptor activation.
Experimental Workflow:
References
- 1. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
QNZ46 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues related to the GluN2C/GluN2D-selective NMDA receptor antagonist, QNZ46. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 10 mM in DMSO, and gentle warming may be required to achieve complete dissolution.[1][2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound. The precipitation, often referred to as "crashing out," occurs because this compound has low solubility in aqueous environments. When the DMSO stock is diluted, the compound is no longer in a favorable solvent environment and aggregates.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The intended concentration in your aqueous solution may exceed the solubility limit of this compound. Try using a lower final concentration.
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform serial dilutions. First, create an intermediate dilution in a smaller volume of the aqueous solution, then add this to the final volume.
-
Control final DMSO concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential toxicity to cells.
-
Gentle warming and mixing: Pre-warming the aqueous solution to 37°C and ensuring thorough mixing during the addition of the this compound solution can aid in keeping the compound in solution.
Q3: What is the maximum aqueous solubility of this compound?
A3: The maximum solubility of this compound in an extracellular oocyte recording solution has been reported to be 70 μM. The solubility in other aqueous buffers may vary.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a stock solution in anhydrous DMSO at -20°C or -80°C.[1][3] Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Prepare and use aqueous solutions on the same day if possible.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of high-purity, anhydrous DMSO to reach the desired concentration (up to 10 mM).
-
Vortex the solution vigorously.
-
If particulates remain, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Brief sonication can also help to break up any aggregates.
-
Issue 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
-
Possible Cause: "Solvent shock" due to rapid change in solvent polarity.
-
Solution: Follow the "Stepwise Dilution Protocol" outlined in the Experimental Protocols section below. This gradual dilution process helps to prevent the compound from crashing out of solution.
Issue 3: The final aqueous solution is cloudy or contains visible particles.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the specific aqueous buffer.
-
Solution:
-
Determine the maximum soluble concentration of this compound in your specific buffer system by preparing a serial dilution and observing for precipitation.
-
If a higher concentration is required, consider the use of co-solvents. However, be aware that co-solvents may affect your experimental system.
-
Quantitative Data Summary
| Solvent/Buffer System | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mM | [1][2] |
| Extracellular Oocyte Recording Solution | 70 μM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, and optionally a sonicator or water bath.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 443.41 g/mol . c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution. If undissolved particles are present, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. e. Once the this compound is fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[1][3]
Protocol for Stepwise Dilution into Aqueous Media
This protocol is designed to minimize precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer or cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed aqueous medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1 mM intermediate dilution by adding 1 µL of the 10 mM stock to 9 µL of the aqueous medium. b. Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed aqueous medium. For the example above, you would add the 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous medium to get a final volume of 1 mL with a 10 µM concentration of this compound. c. Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation. d. Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: A flowchart illustrating the recommended steps for preparing a this compound stock solution and subsequent working solutions in aqueous media.
NMDA Receptor Signaling Pathway
Caption: A diagram showing the activation of the NMDA receptor by glutamate and glycine, leading to calcium influx and downstream signaling, and the inhibitory action of this compound.
References
optimizing QNZ46 concentration for maximal inhibition
Welcome to the Technical Support Center for QNZ46, your comprehensive resource for optimizing its use in research applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that functions as a highly selective, noncompetitive antagonist of the NMDA receptor.[1][2][3] It specifically targets NMDA receptors containing the GluN2C and GluN2D subunits, acting as a negative allosteric modulator.[4][5] A key feature of its mechanism is that its inhibitory action is dependent on the binding of the glutamate (B1630785) co-agonist to the GluN2 subunit, but not the binding of glycine (B1666218) to the GluN1 subunit.[2][6] This makes its inhibitory effect reliant on glutamate presence, which is a significant consideration for experimental design.[2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO, typically up to 10 mM with gentle warming.[5] For long-term storage, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][7] It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure compound stability and consistency.[5][8] When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved before use.[7]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type, assay, and experimental endpoint. It is crucial to perform a dose-response experiment for your specific system.[9] Based on published data, a common starting point is a logarithmic dilution series from 1 nM to 100 µM.[8] Effective concentrations reported in the literature range from 1 µM to 50 µM.[1] For instance, concentrations of 1-20 µM have been used in neuronal viability assays, while 10 µM has been used for Western blot analysis of downstream signaling.[1]
Q4: Does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[8] This is a general consideration for most small molecule inhibitors. If you suspect significant interference from serum proteins, it may be necessary to perform experiments in serum-free or reduced-serum conditions. Alternatively, you can empirically determine the optimal concentration in your standard culture medium by performing a thorough dose-response analysis.
Data Summary
Quantitative data for this compound is summarized below to facilitate experimental design.
Table 1: Inhibitory Potency (IC₅₀) of this compound on NMDA Receptor Subunits
| Receptor Subunit | IC₅₀ Value | Reference |
| GluN2D | 3.0 - 3.9 µM | [1][5] |
| GluN2C | 6.0 - 7.1 µM | [1][5] |
| GluN2A | 182 - 229 µM | [5] |
| GluN2B | 193 µM | [5] |
Table 2: Exemplary Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell System | Concentration | Duration | Observed Effect | Reference |
| Cell Viability Assay | Neuronal Cells | 1-20 µM | 48 h | Significant reduction in cell viability | [1] |
| Western Blot | Not Specified | 10 µM | 24 h | Decreased MLKL phosphorylation and RIP1 expression | [1] |
| Immunofluorescence | Myelin Injury Model | 50 µM | 2 h | Reduction in myelin swelling | [1] |
| Electrophysiology | Recombinant HEK293 cells | 10 µM | Acute | Inhibition of whole-cell current responses | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound noncompetitively inhibits the NMDA receptor.
Caption: A stepwise workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect after treating with this compound.
-
Possible Cause 1: Concentration is too low.
-
Solution: The IC₅₀ values for this compound can vary based on the specific GluN2 subunit and the experimental system. Ensure your concentration is appropriate. It is recommended to perform a dose-response curve, testing a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the effective dose for your specific cell line and assay.[8][10]
-
-
Possible Cause 2: Compound Instability.
-
Possible Cause 3: Insensitive Cell Line or Assay.
-
Solution: Verify that your cell line expresses the target GluN2C or GluN2D subunits. If expression is low or absent, this compound will have a minimal effect. Use a positive control compound known to work in your assay to confirm that the assay itself is performing as expected.[8]
-
-
Possible Cause 4: Glutamate Dependency.
Issue 2: I am observing significant cytotoxicity or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: Concentrations significantly above the optimal inhibitory range can lead to off-target effects and general cytotoxicity.[9][10] Refer to your dose-response curve to select the lowest concentration that provides maximal inhibition of your target. A cell viability assay should be run in parallel with your functional assay to distinguish specific inhibition from broad toxicity.[1][9]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: DMSO, the solvent for this compound, can be toxic to cells at higher concentrations.[8][11] Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at or below 0.1%.[8][11] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) to assess the effect of the solvent alone.[9]
-
-
Possible Cause 3: Off-Target Effects of the Inhibitor.
Issue 3: My experimental results are inconsistent between batches.
-
Possible Cause 1: Inconsistent Compound Handling.
-
Possible Cause 2: Variations in Cell Culture.
-
Solution: Cellular response to inhibitors can be affected by factors like cell passage number, confluency, and serum batch variations.[11] Maintain a standardized cell culture protocol, use cells within a consistent passage number range, and test for mycoplasma contamination regularly.
-
-
Possible Cause 3: Reagent Variability.
-
Solution: Ensure all assay reagents are within their expiration dates and have been stored correctly. Use calibrated pipettes and consistent techniques to minimize pipetting errors, especially when preparing serial dilutions.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
potential off-target effects of QNZ46
Welcome to the Technical Support Center for QNZ46. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to help ensure the success and accurate interpretation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective, noncompetitive negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its inhibitory action shows a preference for NMDA receptors containing the GluN2C and GluN2D subunits. A unique characteristic of this compound is that its binding and inhibitory function are dependent on the presence of glutamate (B1630785), the primary agonist for the GluN2 subunit, but not glycine (B1666218), the co-agonist that binds to the GluN1 subunit.[3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of ion flow through the NMDA receptor channel, which reduces calcium influx into neurons. This action can modulate synaptic plasticity and excitotoxicity. In experimental models, this compound has been shown to be neuroprotective in conditions associated with excessive NMDA receptor activation.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound from broad screening panels (e.g., kinome scans or safety pharmacology panels). While this compound is described as highly selective for GluN2C/D-containing NMDA receptors, it is a good research practice to empirically rule out potential off-target effects in your experimental system.
Q4: How can I determine if an observed effect in my experiment is due to an off-target interaction of this compound?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Use a structurally distinct NMDA receptor antagonist: Compare the effects of this compound with another well-characterized NMDA receptor antagonist that has a different chemical scaffold. If the observed phenotype is consistent between both compounds, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Utilize techniques like CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended target (e.g., GluN2C or GluN2D). If the experimental effect of this compound persists in the absence of the target, it is likely mediated by an off-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to the NMDA receptor in a cellular context and can also be adapted to screen for novel intracellular targets.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect of this compound in electrophysiology experiments.
| Potential Cause | Troubleshooting Step |
| Low Glutamate Concentration | This compound's inhibitory action is use-dependent and requires glutamate binding. Ensure that a sufficient concentration of glutamate is co-applied with this compound to elicit receptor activation and subsequent inhibition.[3] |
| Incorrect NMDA Receptor Subunit Composition | This compound is significantly more potent at GluN2C/D-containing receptors compared to GluN2A/B-containing receptors. Verify the subunit composition of the NMDA receptors in your experimental system (e.g., through qPCR or Western blotting). |
| Compound Degradation | Prepare fresh stock solutions of this compound and use them promptly. Store stock solutions at -20°C for long-term storage. |
| Issues with Electrophysiology Rig | Check the perfusion system for leaks or blockages. Ensure proper grounding of the setup to minimize electrical noise. Verify the health and seal of the patched cell. |
Issue 2: Observed cellular phenotype does not align with known NMDA receptor function.
| Potential Cause | Troubleshooting Step |
| Potential Off-Target Effect | As specific off-targets are not well-documented, consider performing a broader target deconvolution study. A proteome-wide Cellular Thermal Shift Assay (CETSA-MS) could identify novel binding partners. |
| Indirect Effects | The observed phenotype may be a downstream consequence of NMDA receptor inhibition that is not immediately obvious. Map the known signaling pathways downstream of NMDA receptor activation in your cell type to identify potential links. |
| Experimental Artifact | Rule out artifacts by including appropriate controls, such as a vehicle-only control and a positive control with a known NMDA receptor antagonist. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound on Different NMDA Receptor Subunits
| Receptor Subunit Composition | IC50 (µM) | Reference |
| GluN1/GluN2A | 229 | |
| GluN1/GluN2B | >300 | |
| GluN1/GluN2C | 6 | |
| GluN1/GluN2D | 3 |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cells expressing NMDA receptors (e.g., primary hippocampal neurons or HEK293 cells transfected with specific GluN subunits)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2 with NaOH.
-
Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.
-
Agonists: Glutamate and Glycine
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing a saturating concentration of glycine (e.g., 100 µM) and a sub-maximal concentration of glutamate (e.g., 100 µM) to elicit an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply the glutamate/glycine solution with varying concentrations of this compound.
-
Record the peak and steady-state current for each concentration of this compound.
-
Wash out this compound with the glutamate/glycine solution to observe the reversal of inhibition.
-
Analyze the data by plotting the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to NMDA receptors in intact cells.
Materials:
-
Cells expressing the target NMDA receptor subunits.
-
PBS (Phosphate-Buffered Saline)
-
This compound and vehicle control (DMSO)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blotting)
Procedure:
-
Treat cultured cells with either this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells using freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NMDA receptor subunit (e.g., GluN2C or GluN2D) in each sample by Western blotting.
-
Increased thermal stability of the target protein in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound at the NMDA receptor.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
managing the use-dependent properties of QNZ46 in experiments
Welcome to the technical support center for QNZ46. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals effectively manage the use-dependent properties of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism involves inhibiting receptor function in a voltage-independent manner.[2][3] It shows significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A or GluN2B.[2][4]
Q2: What does "use-dependent" inhibition mean for this compound?
A2: The term "use-dependent" refers to the fact that this compound's ability to inhibit the NMDA receptor requires the receptor to be activated by its agonist, glutamate (B1630785).[2][5] Specifically, the binding of glutamate to the GluN2 subunit is necessary for this compound to exert its inhibitory effect.[2][6] The binding of the co-agonist glycine (B1666218) is not required.[2][3] This means that the level of inhibition by this compound will be directly related to the presence and concentration of glutamate.
Q3: Why am I seeing inconsistent or no inhibition with this compound in my experiment?
A3: Inconsistent results are often linked to the use-dependent nature of this compound. Here are some common causes:
-
Insufficient Glutamate: this compound requires glutamate to bind to the GluN2 subunit to be effective. Ensure that glutamate is present at a sufficient concentration to activate the NMDA receptors in your system.[2][5]
-
Pre-incubation Conditions: Pre-incubating your cells with this compound in the absence of glutamate will result in minimal receptor inhibition. The antagonist only binds effectively when the receptor is in a glutamate-bound state.[2]
-
Timing of Application: The binding kinetics of this compound are slower than the activation of the receptor by glutamate.[2] For consistent results, co-application of this compound with glutamate or pre-application in the presence of glutamate is recommended.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, typically up to 10 mM with gentle warming.[7] For storage, it is recommended to prepare solutions and use them on the same day if possible.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is visible.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in Inhibition Levels | Inconsistent glutamate concentration or timing of application. | Standardize the glutamate concentration and ensure a consistent pre-incubation period with both glutamate and this compound before measurement. The dependency of antagonist association on glutamate binding renders this compound use-dependent.[2] |
| Low Potency / Weak Inhibition | Sub-optimal experimental design for a use-dependent antagonist. | Confirm that receptors are being activated. In electrophysiology, apply glutamate to elicit a current before or during this compound application. This compound binds far more slowly than receptor activation.[2] |
| No Inhibition Observed | Absence of glutamate or use of NMDA receptor subtypes that are not sensitive to this compound (e.g., primarily GluN2A/B). | Verify the presence of glutamate in your assay buffer.[2] Confirm the expression of GluN2C or GluN2D subunits in your experimental system. This compound is ~50-fold selective for GluN2C/D-containing receptors.[2] |
| Precipitate in Stock Solution | Poor solubility or solution instability after freeze-thaw cycles. | Warm the solution gently to re-dissolve the compound.[7] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Store solutions at -20°C for up to one month.[4] |
Quantitative Data
Table 1: this compound IC₅₀ Values for NMDA Receptor Subunits
| Receptor Subunit Composition | IC₅₀ (μM) | Reference |
| GluN1/GluN2D | 3.0 - 3.9 | [1][4] |
| GluN1/GluN2C | 6.0 - 7.1 | [1][4] |
| GluN1/GluN2A | 182 - 229 | [4] |
| GluN1/GluN2B | 193 - >300 | [4] |
Table 2: Exemplary Experimental Concentrations of this compound
| Experiment Type | Concentration | Duration | Reference |
| Cell Viability Assay | 1-20 μM | 48 h | [1] |
| Immunofluorescence | 50 μM | 2 h | [1] |
| Western Blot (Necroptosis) | 10 μM | 24 h | [1] |
| Electrophysiology (HEK cells) | 10 μM | N/A | [2] |
| In Vivo (Ischemic Stroke Model) | 20 mg/kg (i.p.) | Single dose | [1] |
| In Vivo (EAE Model) | 2 mg/kg (i.p.) | Daily for 28 days | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Recording (Whole-Cell Voltage-Clamp)
This protocol is adapted from methodologies used to characterize use-dependent inhibition in HEK293 cells expressing recombinant NMDA receptors.[2]
-
Cell Preparation: Culture HEK293 cells transiently transfected with cDNAs for GluN1 and the GluN2 subunit of interest (e.g., GluN2D).[8]
-
Recording Setup: Establish a whole-cell voltage-clamp configuration.
-
Solution Preparation:
-
Control Solution: Extracellular buffer containing a fixed concentration of the co-agonist glycine (e.g., 100 μM).
-
Agonist Solution: Control solution plus the agonist glutamate (e.g., 1000 μM).
-
Test Solution: Agonist solution plus the desired concentration of this compound (e.g., 10 μM).
-
-
Assessing Use-Dependency:
-
Baseline: Perfuse the cell with the control solution. Apply a brief pulse of the agonist solution to record a baseline NMDA receptor current.
-
Inhibition: Switch the perfusion to the test solution (containing both glutamate and this compound). The current will decrease as this compound binds to the activated receptors.
-
Washout: Switch back to the agonist solution (without this compound) to observe the recovery from inhibition.
-
-
Data Analysis: Measure the peak and steady-state current amplitudes. The rate and extent of inhibition demonstrate the use-dependent properties of this compound. The time course for the onset of inhibition can be fitted with an exponential component.[2]
Protocol 2: Cell Viability Assay (Neuronal Culture)
This protocol is based on studies evaluating the effect of this compound on neuronal viability.[1]
-
Cell Plating: Plate primary neurons or a neuronal cell line at a suitable density in a multi-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Treatment:
-
Ensure the culture medium contains glutamate or that the cells have sufficient endogenous glutamate release to activate NMDA receptors.
-
Replace the existing medium with the medium containing different concentrations of this compound (e.g., 1-20 μM).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the IC₅₀ value for the reduction in cell viability.
Diagrams and Workflows
Caption: Mechanism of this compound use-dependent inhibition of the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. rndsystems.com [rndsystems.com]
- 8. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus | Journal of Neuroscience [jneurosci.org]
QNZ46 Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of QNZ46 in aqueous solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with a recommended concentration of up to 10 mM, which may require gentle warming.[1]
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: It is recommended to prepare and use aqueous solutions of this compound on the same day.[1] To prepare an aqueous solution, first dissolve this compound in DMSO to create a stock solution. Then, dilute the DMSO stock into your aqueous experimental buffer to the final desired concentration. Be aware that the maximum solubility in an extracellular oocyte recording solution has been reported to be 70 μM.[2]
Q3: Can I store aqueous solutions of this compound?
A3: If storage of a DMSO stock solution is necessary, it can be stored at -20°C for up to one month.[1] For longer-term storage, stock solutions can be kept at -80°C for up to two years.[3] It is generally not recommended to store this compound in aqueous solutions for extended periods due to potential stability issues.
Q4: What are the signs of this compound degradation or instability in my aqueous solution?
A4: Signs of instability may include the appearance of precipitate, a decrease in the effective concentration of the compound over time leading to reduced biological activity, or discoloration of the solution. One study on a related compound showed a decrease in solubility from 100 µM to 70 µM after 3 hours at room temperature, indicating potential for precipitation or degradation.[4]
Q5: What factors can influence the stability of this compound in aqueous solutions?
A5: Several factors can affect the stability of compounds in aqueous solutions, including pH, temperature, buffer composition, and exposure to light.[5][6] It is crucial to control these variables in your experiments to ensure reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of this compound is within its solubility range in your specific buffer. The maximum reported solubility in one type of recording solution is 70 µM.[2] Also, ensure the final percentage of DMSO is low enough to not cause precipitation. |
| Loss of biological activity over time. | This compound may be degrading in the aqueous solution. | Prepare fresh aqueous solutions for each experiment and use them on the same day.[1] If using a stored DMSO stock, ensure it has been stored properly at -20°C for no longer than one month or -80°C for up to two years.[1][3] |
| Inconsistent experimental results. | Variability in the preparation of this compound solutions or degradation of the compound. | Standardize your protocol for preparing this compound solutions. Always equilibrate stored solutions to room temperature and ensure any precipitate is redissolved before use.[1] Consider performing a stability test under your specific experimental conditions. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound in a common phosphate-buffered saline (PBS) solution at pH 7.4. This data is for illustrative purposes to guide researchers in their experimental design.
| Time (hours) | Temperature (°C) | Concentration Remaining (%) | Appearance |
| 0 | 4 | 100 | Clear |
| 24 | 4 | 95 | Clear |
| 48 | 4 | 91 | Clear |
| 72 | 4 | 85 | Faint precipitate |
| 0 | 25 (Room Temp) | 100 | Clear |
| 8 | 25 (Room Temp) | 88 | Clear |
| 24 | 25 (Room Temp) | 75 | Visible precipitate |
| 48 | 25 (Room Temp) | 62 | Significant precipitate |
| 0 | 37 | 100 | Clear |
| 4 | 37 | 82 | Clear |
| 8 | 37 | 68 | Visible precipitate |
| 24 | 37 | 45 | Significant precipitate |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Aqueous Solutions: Dilute the DMSO stock solution into the aqueous buffer to the final desired experimental concentration (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all samples and low enough to not affect the assay (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the aqueous solution and analyze it via HPLC to determine the initial concentration. This will serve as your 100% reference.
-
Incubation: Aliquot the remaining aqueous solution into separate vials for each time point and temperature condition you wish to test (e.g., 4°C, 25°C, 37°C). Store the vials under the specified conditions.
-
Sample Collection: At each designated time point (e.g., 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by HPLC. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
-
Visual Inspection: At each time point, visually inspect the solutions for any signs of precipitation or color change and record your observations.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action on NMDA receptors.
References
- 1. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Stability of Drinking Water: Controlling Factors, Methods, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
QNZ46 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of QNZ46, a selective non-competitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits. Our goal is to help you avoid common experimental artifacts and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors that preferentially targets those containing the GluN2C or GluN2D subunits.[1][2] Its inhibitory action is unique in that it is dependent on the binding of glutamate (B1630785) to the GluN2 subunit, but not on the binding of the co-agonist glycine (B1666218) to the GluN1 subunit.[3][4] This makes its inhibitory effect "use-dependent," meaning it is more effective in the presence of the natural agonist, glutamate.[3] Furthermore, the antagonism by this compound is voltage-independent.[3]
Q2: What are the recommended storage and solubility guidelines for this compound?
For optimal stability, this compound should be stored at room temperature. Stock solutions can be prepared in DMSO at a concentration of 10 mM, which may require gentle warming to fully dissolve.[2] It is recommended to prepare and use solutions on the same day.[2] If storage of a solution is necessary, it can be kept at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that no precipitate is present.[2]
Q3: At what concentrations should I use this compound?
The effective concentration of this compound is highly dependent on the experimental system and the specific NMDA receptor subunits present. Below is a summary of reported IC50 values.
Quantitative Data Summary
| Receptor Subunit | IC50 (µM) | Reference |
| GluN2A | 182 | [2] |
| GluN2A | 229 | [5] |
| GluN2B | 193 | [2] |
| GluN2B | >300 | [5] |
| GluN2C | 7.1 | [2] |
| GluN2C | 6 | [5] |
| GluN2D | 3.9 | [2] |
| GluN2D | 3 | [5] |
| GluR1 (AMPA) | >300 | [5] |
Troubleshooting Common Experimental Artifacts
Problem 1: Inconsistent or lower-than-expected inhibition.
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Possible Cause: Insufficient glutamate concentration.
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Explanation: this compound's inhibitory effect is dependent on the presence of glutamate.[3][4] If the glutamate concentration in your assay is too low, the binding of this compound and subsequent inhibition will be suboptimal.
-
Solution: Ensure that the glutamate concentration is sufficient to activate the NMDA receptors in your system. For in vitro assays, this may require co-application of glutamate with this compound.
-
-
Possible Cause: Incorrect solvent or precipitation of this compound.
-
Explanation: this compound has limited aqueous solubility. If not properly dissolved or if it precipitates out of solution, the effective concentration will be lower than intended.
-
Solution: Prepare stock solutions in DMSO as recommended.[2] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across experiments. Visually inspect solutions for any signs of precipitation before use.
-
-
Possible Cause: Low expression of GluN2C/D subunits.
-
Explanation: this compound is highly selective for NMDA receptors containing GluN2C or GluN2D subunits.[1][2] If your experimental model (cell line or tissue) has low or no expression of these subunits, you will observe minimal effect.
-
Solution: Verify the expression of GluN2C and GluN2D subunits in your model system using techniques such as Western blot, qPCR, or immunohistochemistry.
-
Problem 2: Observed off-target effects or cellular toxicity.
-
Possible Cause: High concentrations of this compound.
-
Explanation: While selective, at very high concentrations, this compound may exhibit off-target effects. High concentrations of the vehicle (DMSO) can also be toxic to cells.
-
Solution: Perform a dose-response curve to determine the optimal concentration that provides maximal inhibition with minimal side effects. Keep the final DMSO concentration below 0.5% and include a vehicle-only control in all experiments.
-
-
Possible Cause: Excitotoxicity.
-
Explanation: Modulation of NMDA receptor activity can disrupt cellular homeostasis and lead to excitotoxicity, especially in neuronal cultures.
-
Solution: Carefully monitor cell health and viability. It is crucial to distinguish between cell death caused by the experimental conditions (e.g., prolonged exposure to high glutamate levels) and toxicity from this compound itself.
-
Experimental Protocols
In Vitro Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol is adapted from studies using HEK293 cells expressing recombinant NMDA receptors.
-
Cell Preparation:
-
Culture HEK293 cells transiently or stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2C or GluN1/GluN2D).
-
Plate cells on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine) 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES; pH adjusted to 7.3. Ensure the solution is Mg2+-free to avoid voltage-dependent block of NMDA receptors.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2.
-
Agonist Solution: Prepare a solution containing 100 µM NMDA and 10 µM glycine in the external solution.
-
This compound Solution: Prepare various concentrations of this compound in the agonist solution. Ensure the final DMSO concentration is consistent across all solutions.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at -70 mV.
-
Obtain a stable baseline current in the external solution.
-
Apply the agonist solution to elicit an inward current.
-
After the current returns to baseline, perfuse the cell with the this compound solution for 2-3 minutes.
-
Co-apply the agonist and this compound solution to measure the inhibited current.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
-
In Vivo Experimental Protocol (Rodent Model)
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animal Preparation:
-
Use appropriate rodent models (e.g., rats or mice) relevant to the disease being studied.
-
All procedures must be approved by the institution's animal care and use committee.
-
-
This compound Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as saline containing a small percentage of DMSO and a solubilizing agent like Tween 80 to ensure solubility and bioavailability. The exact formulation should be optimized and validated.
-
-
Administration:
-
Administer this compound via the desired route (e.g., i.p., intravenous, or direct brain infusion).
-
The dosage will need to be determined empirically for the specific animal model and desired therapeutic effect. A starting point could be based on published studies, but a dose-finding study is recommended.
-
-
Behavioral or Physiological Assessment:
-
Conduct behavioral tests or physiological measurements at appropriate time points after this compound administration.
-
Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
-
Pharmacokinetic and Pharmacodynamic Analysis (Optional but Recommended):
-
Collect blood and tissue samples at various time points to determine the concentration of this compound and correlate it with the observed effects.
-
Visualizations
Caption: this compound binds to the GluN2C/D subunit in a glutamate-dependent manner, preventing ion channel opening.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: QNZ46 Efficacy and the Influence of Ambient Glutamate
Welcome to the technical support center for QNZ46, a selective non-competitive antagonist of NMDA receptors containing GluN2C/D subunits. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving this compound, with a specific focus on the critical role of ambient glutamate (B1630785) in modulating its efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in your experiments.
Question 1: Why am I observing lower-than-expected efficacy or inconsistent results with this compound?
Answer: The most likely reason for variable this compound efficacy is its unique mechanism of action, which is dependent on the presence of glutamate.[1] this compound is a non-competitive antagonist, but its binding to the NMDA receptor is significantly enhanced when glutamate is also bound to the GluN2 subunit.[1] Therefore, the concentration of ambient glutamate in your experimental system will directly impact the apparent potency of this compound.
Troubleshooting Steps:
-
Assess Ambient Glutamate Levels: High concentrations of ambient glutamate can lead to a higher occupancy of the glutamate binding site on the NMDA receptor, which in turn can influence the binding and inhibitory effect of this compound. Conversely, in systems with very low ambient glutamate, the efficacy of this compound may be reduced. Consider measuring the glutamate concentration in your cell culture medium or experimental buffer.
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Optimize Agonist Concentration: In functional assays where you are applying an agonist to stimulate NMDA receptors, ensure you are using a concentration that elicits a submaximal response (e.g., EC80). An excessively high agonist concentration might overcome the inhibitory effect of this compound, especially at lower this compound concentrations.
-
Control for Glutamate Uptake: The activity of glutamate transporters in your cell culture system (e.g., in co-cultures with astrocytes) can significantly alter the local glutamate concentration.[2][3] Inconsistencies in cell culture conditions can lead to variable glutamate uptake and, consequently, variable this compound efficacy.
-
Review Experimental Protocol: Ensure consistent pre-incubation times with this compound to allow for equilibrium to be reached before agonist stimulation.
Question 2: How does the presence of glycine (B1666218) affect this compound efficacy?
Answer: While glutamate binding is crucial for this compound's inhibitory action, the binding of the co-agonist glycine to the GluN1 subunit does not significantly enhance the binding of this compound.[1] However, the presence of a saturating concentration of glycine is still necessary for the NMDA receptor to be fully activated by glutamate.
Question 3: What is the expected IC50 for this compound, and how much can it vary?
Answer: The IC50 of this compound is dependent on the experimental conditions, particularly the presence of glutamate and the specific NMDA receptor subunit composition. For GluN1/GluN2D receptors, the IC50 has been reported to be approximately 3.2 µM when both glutamate and glycine are present, and it shifts to 6.4 µM when only glutamate is present, highlighting the influence of the co-agonist on overall receptor activation and antagonist potency.[1]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound under different conditions.
| NMDA Receptor Subunit | Agonist(s) Present | IC50 (µM) | Reference |
| GluN1/GluN2D | Glutamate + Glycine | 3.2 | [1] |
| GluN1/GluN2D | Glutamate only | 6.4 | [1] |
| GluN1/GluN2C | Glutamate + Glycine | 7.1 | |
| GluN1/GluN2A | Glutamate + Glycine | 182 | |
| GluN1/GluN2B | Glutamate + Glycine | 193 |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of ambient glutamate on this compound efficacy.
Protocol 1: In Vitro Glutamate Excitotoxicity Assay to Evaluate this compound Neuroprotection
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cultures.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., iCell GABANeurons)
-
Complete neuronal maintenance medium
-
This compound stock solution (in DMSO)
-
L-glutamic acid monosodium salt hydrate (B1144303) (for cell culture)
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or LDH release assay)
-
96-well cell culture plates, coated with an appropriate substrate (e.g., Poly-L-ornithine/laminin)
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a density that allows for the formation of synaptic networks (e.g., 40,000 cells/well). Culture the cells for a sufficient duration to allow for maturation and network formation (e.g., 14 days in vitro).
-
Control of Ambient Glutamate:
-
Baseline Measurement: Before the experiment, collect a sample of the culture medium to measure the basal level of ambient glutamate using a commercially available glutamate assay kit.
-
Medium Exchange: To establish a defined glutamate concentration, perform a 50% media change with a pre-warmed, glutamate-free medium a few hours before starting the experiment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete maintenance medium.
-
Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 24 hours) to allow for drug-receptor interaction. Include a vehicle control (DMSO).
-
-
Glutamate Insult:
-
Prepare a stock solution of L-glutamic acid in complete maintenance medium.
-
Add the glutamate solution to the wells to achieve the desired final concentration to induce excitotoxicity (e.g., a concentration predetermined to cause ~50% cell death). Do not add glutamate to the negative control wells.
-
Incubate the cells with glutamate for the desired duration (e.g., 48 hours).
-
-
Assessment of Cell Viability:
-
Following the glutamate incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the appropriate output (e.g., luminescence, absorbance, or fluorescence).
-
-
Data Analysis:
-
Normalize the cell viability data to the untreated control wells (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to determine its neuroprotective efficacy.
-
Protocol 2: Controlling and Modulating Ambient Glutamate in Neuronal Cultures
This protocol provides methods to manipulate ambient glutamate levels to study its impact on this compound efficacy.
Methods for Increasing Ambient Glutamate:
-
Exogenous Addition: Add known concentrations of L-glutamic acid to the culture medium.
-
Inhibition of Glutamate Transporters: Treat cells with a non-transportable inhibitor of glutamate transporters to increase the extracellular glutamate concentration.
Methods for Decreasing Ambient Glutamate:
-
Glutamate Scavenging: Add glutamate-pyruvate transaminase and pyruvate (B1213749) to the culture medium to enzymatically remove glutamate.
-
Co-culture with Astrocytes: Astrocytes efficiently take up extracellular glutamate.[3][4] Co-culturing neurons with astrocytes can help maintain low ambient glutamate levels.
Visualizations
Signaling Pathway of NMDA Receptor and this compound Action
Caption: this compound glutamate-dependent antagonism of the NMDA receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound neuroprotective efficacy.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture studies of the role of elevated extracellular glutamate and K+ in neuronal cell death during and after anoxia/ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
controlling for voltage-independent inhibition of QNZ46
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of QNZ46, a selective non-competitive antagonist of NMDA receptors containing GluN2C/D subunits. This resource focuses on understanding and controlling for its voltage-independent inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive NMDA receptor antagonist that selectively targets receptors containing the GluN2C and GluN2D subunits.[1][2] Its mechanism is unconventional as it requires the binding of glutamate (B1630785) to the GluN2 subunit for its inhibitory action, but does not require glycine (B1666218) to be bound to the GluN1 subunit.[3][4] This makes its blocking action use-dependent.[5]
Q2: Is the inhibition of NMDA receptors by this compound dependent on membrane voltage?
A2: No, the inhibitory effect of this compound on NMDA receptors is voltage-independent.[3][4] This means the level of block does not change with depolarization or hyperpolarization of the cell membrane.
Q3: How does the voltage-independent nature of this compound differ from other NMDA receptor antagonists?
A3: Many NMDA receptor channel blockers, like Mg2+, exhibit voltage-dependent inhibition. This is because their binding site is within the ion channel pore, and their entry into and exit from the blocking site is influenced by the transmembrane electrical field. Depolarization typically relieves this type of block. In contrast, this compound acts at a novel allosteric site that is not located within the channel pore, and its binding is not affected by the membrane potential.[3]
Q4: What is the subunit selectivity of this compound?
A4: this compound is significantly more potent at inhibiting NMDA receptors containing GluN2C or GluN2D subunits compared to those with GluN2A or GluN2B subunits.[2][3][5] It has been shown to be approximately 50-fold more selective for GluN2C/D-containing receptors.[3][6]
Troubleshooting Guide
Issue 1: Unexpected changes in this compound potency at different holding potentials.
-
Possible Cause: While this compound inhibition itself is voltage-independent, the overall health and response of the cell being recorded can be voltage-sensitive. Extreme holding potentials can affect cell viability and the stability of recordings, which might be misinterpreted as a change in drug potency.
-
Troubleshooting Steps:
-
Verify Cell Health: Monitor access resistance and leak current throughout the experiment to ensure the cell remains healthy at all holding potentials tested.
-
Stable Baseline: Ensure a stable baseline current is achieved at each holding potential before applying this compound.
-
Control Experiment: In the absence of this compound, confirm that the glutamate-evoked currents are stable and predictable at the different holding potentials being tested.
-
Issue 2: Difficulty in observing the use-dependent nature of this compound inhibition.
-
Possible Cause: The use-dependent block by this compound requires the presence of glutamate.[3][5] The experimental conditions may not be optimal for observing this phenomenon.
-
Troubleshooting Steps:
-
Pre-application of Glutamate: Ensure that glutamate is applied to the cell to activate the NMDA receptors before or concurrently with the application of this compound.
-
Application Speed: The kinetics of the use-dependent block can be rapid. Utilize a fast perfusion system to ensure rapid application of both glutamate and this compound.
-
Concentration: Use an appropriate concentration of this compound. The onset of the block will be concentration-dependent.
-
Data Presentation
Table 1: Potency of this compound on different NMDA Receptor Subtypes
| Receptor Subunit Composition | IC50 (µM) |
| GluN1/GluN2A | 182 |
| GluN1/GluN2B | 193 |
| GluN1/GluN2C | 7.1 |
| GluN1/GluN2D | 3.9 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Confirm Voltage-Independent Inhibition
This protocol is designed to assess the effect of membrane potential on the inhibitory activity of this compound on NMDA receptors expressed in a heterologous system like HEK293 cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transiently co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) using a suitable transfection reagent (e.g., calcium phosphate (B84403) precipitation).
-
Plate cells on poly-D-lysine coated glass coverslips 24-48 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 3 KCl, 0.5 CaCl₂, 10 HEPES, 30 D-mannitol, 0.01 EDTA, pH adjusted to 8.0 with NaOH.
-
Internal Solution (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl₂, 2 MgCl₂, 5 BAPTA, 2 Na₂ATP, 0.3 NaGTP, pH adjusted to 7.35 with CsOH.
-
Agonist Solution: External solution supplemented with 100 µM glutamate and 100 µM glycine.
-
This compound Solution: Agonist solution containing the desired concentration of this compound (e.g., 10 µM).
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Apply the agonist solution to elicit a baseline NMDA receptor-mediated current.
-
Once a stable response is obtained, apply the this compound solution and measure the percentage of inhibition of the steady-state current.
-
Wash out the this compound and allow the current to recover.
-
Repeat the agonist and this compound application at a positive holding potential (e.g., +40 mV).
-
Compare the percentage of inhibition at the negative and positive potentials. For a voltage-independent blocker, the inhibition should be similar at both potentials.
-
Visualizations
Caption: Workflow for verifying voltage-independent inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
challenges in interpreting data from QNZ46 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving QNZ46, a selective non-competitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazolin-4-one derivative that acts as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It selectively inhibits NMDA receptors containing the GluN2C or GluN2D subunits.[2][3] Its mechanism is non-competitive, meaning it does not bind to the glutamate (B1630785) or glycine (B1666218) binding sites.[3][4] Instead, it binds to a novel site on the receptor, and its inhibitory action is voltage-independent.[5] A key feature of this compound is that its inhibition is use-dependent, requiring the binding of glutamate to the GluN2 subunit for its effect.[1][2][3]
Q2: What does "use-dependent" or "glutamate-dependent" inhibition mean for my experiments?
A2: Use-dependent inhibition means that the inhibitory potency of this compound is significantly enhanced when the NMDA receptor is activated by its agonist, glutamate.[3][5] this compound binds more effectively to the receptor when glutamate is also bound.[5] This is a critical consideration for experimental design, as the timing of this compound application relative to glutamate stimulation will dramatically influence the observed level of inhibition. Pre-incubation with this compound in the absence of glutamate may show little to no effect.
Q3: What are the reported IC50 values for this compound on different NMDA receptor subunits?
A3: The inhibitory potency of this compound varies across different GluN2 subunits, demonstrating its selectivity. The reported IC50 values are summarized in the table below.
Quantitative Data Summary
| Receptor Subunit | IC50 (μM) |
| GluN2D | 3 |
| GluN2C | 6 |
| GluN2A | 229 |
| GluN2B | >300 |
| AMPA (GluR1) | >300 |
Data sourced from R&D Systems.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition with this compound.
-
Possible Cause: The experimental protocol does not account for the use-dependent nature of this compound.
-
Troubleshooting Steps:
-
Verify Timing of Application: Ensure that this compound is present when the NMDA receptors are being activated by glutamate. Co-application of this compound with glutamate, or pre-incubation with this compound followed by glutamate application in the continued presence of the inhibitor, will yield the most potent inhibition.
-
Agonist Concentration: Confirm that a sufficient concentration of glutamate is being used to activate the NMDA receptors. The inhibitory effect of this compound is dependent on glutamate binding.[5]
-
Review Washout Procedures: If performing washout experiments, be aware that this compound's dissociation may be slow. The prolonged deactivation of glutamate response in the presence of this compound suggests that the inhibitor may "trap" glutamate on the receptor.[5]
-
Issue 2: No inhibition observed at expected effective concentrations.
-
Possible Cause: The NMDA receptors in the experimental system do not predominantly express GluN2C or GluN2D subunits.
-
Troubleshooting Steps:
-
Confirm Subunit Expression: If possible, verify the expression of GluN2C and/or GluN2D subunits in your cell line or tissue preparation using techniques like qPCR, Western blotting, or immunohistochemistry. This compound is significantly less potent at GluN2A and GluN2B-containing receptors.[2]
-
Positive Control: Use a non-selective NMDA receptor antagonist (e.g., AP5) as a positive control to confirm that the receptors are functional and can be inhibited.
-
Issue 3: Difficulty in interpreting kinetic data.
-
Possible Cause: The complex binding and unbinding kinetics of this compound in the presence of glutamate can complicate data analysis.
-
Troubleshooting Steps:
-
Consider the Model: Standard kinetic models may not fully capture the use-dependent nature of this compound. The binding of this compound is enhanced by glutamate, which should be factored into any kinetic modeling.[5]
-
Instantaneous Current Analysis: In electrophysiology experiments, analyzing the instantaneous current upon rapid agonist application after pre-incubation with this compound can help determine the fraction of receptors already bound by the inhibitor.[5]
-
Experimental Protocols
1. Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted for studying the use-dependent inhibition of this compound on cultured cells expressing NMDA receptors.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells transiently transfected with GluN1 and GluN2D subunits) on poly-D-lysine coated coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, 0.5 MgCl2, pH 7.4.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonists: 1 mM glutamate and 100 µM glycine.
-
Antagonist: this compound dissolved in DMSO and then diluted in the external solution to the desired final concentrations.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Control Response: Perfuse the cell with the agonist solution (glutamate + glycine) to elicit a baseline NMDA receptor-mediated current.
-
Testing Use-Dependence:
-
Protocol A (Co-application): After washout of the control response, perfuse the cell with a solution containing both the agonists and this compound.
-
Protocol B (Pre-incubation with Glutamate): Pre-incubate the cell with glutamate and this compound before the addition of glycine to initiate the current.[5]
-
Protocol C (Pre-incubation without Glutamate): Pre-incubate the cell with this compound and glycine before the application of glutamate.[5]
-
-
Data Analysis: Compare the peak and steady-state currents in the presence of this compound to the control response to calculate the percentage of inhibition.
-
Visualizations
Caption: Glutamate-dependent binding of this compound to the NMDA receptor.
Caption: Experimental workflows for testing this compound inhibition.
References
Technical Support Center: QNZ46 for Chronic In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using QNZ46 in chronic in vivo studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a chronic in vivo mouse study?
A1: Based on published studies, a dose of 2 mg/kg administered intraperitoneally (i.p.) once daily has been used in a 28-day chronic study in an experimental autoimmune encephalomyelitis (EAE) mouse model.[1] For acute studies, a higher dose of 20 mg/kg (i.p.) has been used.[1] It is crucial to perform a dose-response study for your specific animal model and disease phenotype to determine the optimal dose.
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly selective, noncompetitive antagonist of the NMDA receptor, with a preference for subunits GluN2C and GluN2D.[1][2][3] It functions in a use-dependent manner, meaning its inhibitory action is enhanced by the presence of glutamate.[4] This mechanism involves this compound binding to a novel site on the receptor, distinct from the agonist binding site.[4]
Q3: What are the known behavioral effects of targeting GluN2C/D subunits?
A3: While direct chronic behavioral studies on this compound are limited, research on mice with genetic deletion of GluN2C or GluN2D subunits can provide insights. Knockout of the GluN2D subunit has been associated with hypolocomotion and anxiety-like behaviors.[5] Both GluN2C and GluN2D knockout mice have shown depression-like behavior in the forced swim test.[5][6] Antagonism of GluN2C/D receptors has been implicated in attenuating social behavior impairments in stressed mice.[7] Researchers should be aware of these potential behavioral phenotypes when designing and interpreting their studies.
Q4: Are there any known toxicities associated with chronic NMDA receptor antagonism?
A4: Chronic blockade of NMDA receptors can have significant consequences, including impaired learning and cognitive function.[8] While some studies suggest that chronic NMDA receptor blockade is relatively well-tolerated in primates, it can have long-term adverse effects in rodents.[8] It is important to note that many of these studies have been conducted with non-selective NMDA antagonists. The specific long-term toxicity profile of a selective GluN2C/D antagonist like this compound is not well-documented in publicly available literature. Therefore, it is essential to include appropriate control groups and monitor for any adverse health effects throughout the duration of a chronic study.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound for in vivo administration.
-
Possible Cause: this compound has low aqueous solubility.
-
Solution:
-
Vehicle Selection: Published studies have successfully used the following vehicles for intraperitoneal (i.p.) injection in mice:
-
0.5% methyl cellulose (B213188) in water: Used for a 2 mg/kg dose in a 28-day chronic study.[1]
-
50% DMSO / 50% β-cyclodextrin in saline: Used for a 20 mg/kg single dose study.[1] 2-hydroxypropyl-β-cyclodextrin is a common choice for increasing the solubility of hydrophobic compounds for in vivo use.
-
-
Preparation Protocol:
-
For a methyl cellulose suspension, it is recommended to first dissolve the this compound in a small amount of DMSO and then add it to the methyl cellulose solution with vigorous vortexing to ensure a uniform suspension.
-
For the DMSO/β-cyclodextrin vehicle, first dissolve the this compound in DMSO, then add the β-cyclodextrin solution. Gentle warming may aid in dissolution.[9]
-
-
Sonication: If precipitation occurs, brief sonication of the final solution may help to create a more uniform suspension.
-
Problem 2: Observed adverse effects such as sedation or ataxia after injection.
-
Possible Cause: The dose may be too high for the specific animal model or strain, or the vehicle itself could be causing adverse effects.
-
Solution:
-
Dose Reduction: If adverse effects are observed, consider reducing the dose. A thorough dose-response study is recommended to identify the maximum tolerated dose (MTD) and the minimum effective dose.
-
Vehicle Control: Always include a vehicle-only control group to distinguish the effects of the vehicle from the effects of this compound. High concentrations of DMSO can have sedative and anti-inflammatory effects.
-
Acclimatization: Allow animals to acclimatize to the injection procedure to minimize stress-related responses.
-
Problem 3: Lack of a therapeutic effect in a chronic study.
-
Possible Cause: The dosing frequency may be insufficient to maintain therapeutic concentrations of this compound between doses.
-
Solution:
-
Pharmacokinetic Considerations: Currently, there is a lack of publicly available pharmacokinetic data for this compound (e.g., half-life, Cmax, Tmax). Without this information, determining the optimal dosing frequency is challenging. After one half-life, 50% of the drug is eliminated from the body, and it takes approximately 4-5 half-lives for a drug to reach a steady-state concentration with repeated dosing.[10]
-
Pilot Study: Conduct a pilot study with a small cohort of animals to evaluate different dosing regimens (e.g., once daily vs. twice daily) and assess the impact on the desired therapeutic outcome.
-
Route of Administration: While i.p. administration is common, consider if another route of administration might provide more stable exposure for your specific application, though this would require significant validation.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Species | Dose | Administration Route | Vehicle | Study Duration | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 2 mg/kg | i.p. (once daily) | 0.5% methyl cellulose | 28 days | [1] |
| Ischemic Stroke (tMCAO) | Mouse | 20 mg/kg | i.p. (single dose) | 50% DMSO / β-cyclodextrin | Acute | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methyl Cellulose for Chronic In Vivo Studies
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl cellulose
-
Sterile, distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound for your desired final concentration and volume.
-
In a separate sterile tube, dissolve the this compound powder in a minimal amount of DMSO.
-
While vigorously vortexing the 0.5% methyl cellulose solution, slowly add the this compound/DMSO solution dropwise.
-
Continue to vortex for several minutes to ensure a homogenous suspension.
-
If any precipitate is visible, sonicate the suspension for short bursts until it is uniform.
-
Prepare fresh on the day of use if possible. Store at 4°C for short periods if necessary, and vortex thoroughly before each use.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a chronic this compound study.
References
- 1. Differential effect of NMDA receptor GluN2C and GluN2D subunit ablation on behavior and channel blocker-induced schizophrenia phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of N-methyl-D-aspartate receptor GluN2C/GluN2D subunits in social behavior impairments in mice exposed to social defeat stress as juveniles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic exposure to NMDA receptor and sodium channel blockers during development in monkeys and rats: long-term effects on cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of QNZ46 for GluN2C/D-Containing NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QNZ46, a known selective antagonist for the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor, with other alternative compounds. The data presented herein, supported by experimental methodologies, is intended to assist researchers in making informed decisions for their investigations into the roles of specific NMDA receptor subtypes in neurological function and disease.
This compound: A Potent Tool for Probing GluN2C/D Function
This compound is a non-competitive antagonist of NMDA receptors, exhibiting a notable preference for receptors incorporating the GluN2C or GluN2D subunits.[1][2] This selectivity allows for the targeted investigation of these specific receptor subtypes, which have distinct expression patterns and physiological roles compared to the more widespread GluN2A and GluN2B subunits. The mechanism of this compound's action is use-dependent, requiring the binding of glutamate (B1630785) to the GluN2 subunit for its inhibitory effect.[3]
Comparative Analysis of GluN2C/D Selective Compounds
The following table summarizes the quantitative data on the potency and selectivity of this compound and other notable compounds targeting GluN2C/D-containing NMDA receptors. The data is primarily derived from electrophysiological studies on recombinant receptors expressed in heterologous systems.
| Compound | Target | Mechanism of Action | GluN2A (IC50/Ki) | GluN2B (IC50/Ki) | GluN2C (IC50/Ki) | GluN2D (IC50/Ki) | Selectivity (Fold) GluN2A/B vs C/D |
| This compound | GluN2C/D | Non-competitive Antagonist | 182 µM[1] | 193 µM[1] | 7.1 µM[1] | 3.9 µM[1] | ~50-fold[1][2] |
| DQP-1105 | GluN2C/D | Non-competitive Antagonist | >200 µM[2][3] | Negligible Inhibition[2] | 7.0 µM[1] | 2.7 µM[1][2] | >50-fold[4] |
| UBP791 | GluN2C/D | Competitive Antagonist | 4.07 µM (Ki)[5] | 1.4 µM (Ki) | 0.09 µM (Ki)[5] | 0.08 µM (Ki) | ~16-50-fold |
| UBP1700 | GluN2C/D | Competitive Antagonist | ~50-fold less potent than at GluN2C/D | Not specified | Low nanomolar range | Low nanomolar range | >50-fold[6] |
| PPDA | GluN2C/D | Competitive Antagonist | - | - | - | - | 3-10-fold |
Experimental Protocols
The determination of the potency and selectivity of these compounds primarily relies on electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes and whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293).
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for the functional characterization of ion channels and receptors expressed on the oocyte membrane.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and enzymatically defolliculated to remove surrounding cell layers.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -40 to -80 mV).
-
NMDA receptor-mediated currents are evoked by the application of agonists, such as glutamate and glycine.
-
The inhibitory effect of the test compound (e.g., this compound) is determined by co-applying it with the agonists at various concentrations.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. These curves are then fitted with the Hill equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal receptor response.
Whole-Cell Patch-Clamp Recording in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell membrane, providing high-resolution data on receptor function.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and brought into close contact with the cell membrane of a transfected cell.
-
A tight seal (GΩ seal) is formed between the pipette tip and the cell membrane through gentle suction.
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.
-
The cell's membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
NMDA receptor currents are elicited by the rapid application of glutamate and glycine.
-
The effect of the test compound is assessed by its co-application with the agonists.
-
-
Data Analysis: Similar to the TEVC method, concentration-response curves are constructed to determine the IC50 values for the compound on the different NMDA receptor subtypes.
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Simplified signaling pathway of a GluN2C/D-containing NMDA receptor.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QNZ46 and Ifenprodil for GluN2B Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of QNZ46 and ifenprodil (B1662929), focusing on their selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The information presented is intended to assist researchers in selecting the appropriate pharmacological tool for their specific experimental needs.
Introduction
NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, are critical for synaptic plasticity, learning, and memory. They are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. The GluN2B subunit, in particular, has been a target for therapeutic intervention in various neurological and psychiatric disorders.
Ifenprodil is a classic non-competitive antagonist of NMDA receptors with high selectivity for the GluN2B subunit.[1] It binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[1] In contrast, this compound is a non-competitive antagonist that shows a preference for GluN2C and GluN2D subunits over GluN2A and GluN2B.[2]
Quantitative Comparison of GluN2B Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ifenprodil against NMDA receptors containing different GluN2 subunits. Lower IC50 values indicate higher potency.
| Compound | GluN2A IC50 (µM) | GluN2B IC50 (µM) | GluN2C IC50 (µM) | GluN2D IC50 (µM) | Reference |
| This compound | 182 | 193 | 7.1 | 3.9 | [2] |
| Ifenprodil | >10 (low affinity) | 0.12 | >10 (low affinity) | >10 (low affinity) | [3] |
Key Observation: Ifenprodil is significantly more potent at GluN2B-containing NMDA receptors than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound. This compound demonstrates clear selectivity for GluN2C and GluN2D subunits.
Mechanism of Action
Ifenprodil acts as a non-competitive, allosteric inhibitor. It binds to the N-terminal domain (NTD) at the interface between the GluN1 and GluN2B subunits.[1] This binding stabilizes a closed state of the ion channel, thereby reducing the probability of channel opening.
This compound is also a non-competitive antagonist but its binding site and mechanism of selectivity for GluN2C/D are distinct from ifenprodil's interaction with GluN2B.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of the compounds on NMDA receptor currents in a controlled in vitro system.
Objective: To determine the concentration-response curve and IC50 value of a compound for a specific NMDA receptor subtype.
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells or a similar cell line that does not endogenously express NMDA receptors.
-
Transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B for assessing GluN2B selectivity). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips and allow for protein expression for 24-48 hours.
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 2 CaCl2, and 0.01 glycine (B1666218). Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, and 10 HEPES. Adjust pH to 7.35 with CsOH.
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of the test compound (this compound or ifenprodil).
-
Record the peak current at each concentration.
Data Analysis:
-
Normalize the current at each compound concentration to the maximal current recorded in the absence of the compound.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay for Affinity Determination
This protocol measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a compound for a specific NMDA receptor subtype.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the NMDA receptor subtype of interest (e.g., GluN1/GluN2B).
-
Radioligand specific for the GluN2B subunit (e.g., [³H]ifenprodil or a similar high-affinity radiolabeled antagonist).
-
Unlabeled test compound (this compound or ifenprodil).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, add a fixed amount of cell membranes.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining GluN2B selectivity.
References
A Comparative Guide to Alternative Antagonists for GluN2C/D Subunits
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The diversity of NMDA receptor subtypes, arising from different combinations of its constituent subunits, offers an avenue for therapeutic intervention with enhanced specificity and reduced side effects. The GluN2C and GluN2D subunits, in particular, have a more restricted expression pattern in the brain compared to their GluN2A and GluN2B counterparts, making them attractive targets for drug development.[1] This guide provides a comparative overview of alternative antagonists that selectively target GluN2C and/or GluN2D subunits, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Performance Comparison of GluN2C/D Antagonists
The following tables summarize the quantitative data for several prominent GluN2C/D-selective antagonists, allowing for a direct comparison of their potency and selectivity.
| Compound | Chemical Class | Mechanism of Action | GluN2C IC50/Ki | GluN2D IC50/Ki | GluN2A IC50/Ki | GluN2B IC50/Ki | Selectivity (Fold vs. GluN2A/B) | Reference |
| DQP-1105 | Dihydroquinoline-pyrazoline | Non-competitive, Negative Allosteric Modulator | 7.0 µM (IC50) | 2.7 µM (IC50) | 206 µM (IC50) | 121 µM (IC50) | >50-fold for GluN2C/D | [2][3][4][5] |
| QNZ46 | Quinazolin-4-one | Non-competitive | 6 µM (IC50) | 3 µM (IC50) | 229 µM (IC50) | >300 µM (IC50) | ~50-fold for GluN2C/D | [6][7] |
| NAB-14 | N-aryl benzamide | Non-competitive, Negative Allosteric Modulator | Similar to GluN2D | 580 nM (IC50) | >500 µM (IC50) | >500 µM (IC50) | >800-fold for GluN2C/D | [8][9][10][11][12][13] |
| UBP141 | Piperazine-2,3-dicarboxylic acid derivative | Competitive | 2.8 µM (Kd) | 4.2 µM (Kd) | 14.2 µM (Kd) | 19.3 µM (Kd) | ~5-7 fold for GluN2C/D | [14][15] |
| YY-23 | Timosaponin derivative | Allosteric Inhibitor | Selectively inhibits | Selectively inhibits | - | - | Selective for GluN2C/D | [16][17][18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these antagonists are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for characterizing the potency and selectivity of compounds on specific, exogenously expressed NMDA receptor subtypes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).
-
Incubate the injected oocytes at 18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in the recording solution.
3. Data Acquisition and Analysis:
-
Apply an agonist solution (e.g., 100 µM glutamate (B1630785) and 30 µM glycine) to elicit a maximal NMDA receptor-mediated current (I_max).
-
To determine the IC50 value of an antagonist, co-apply the agonist solution with increasing concentrations of the test compound.
-
Wash the oocyte with the recording solution between applications to ensure full recovery.
-
Plot the concentration-response data as the percent of the maximal response to the agonists and fit the data with a logistical equation to determine the IC50.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for measuring the affinity of a ligand to its target receptor.[20][21][22]
1. Membrane Preparation:
-
Homogenize frozen tissue (e.g., rat cortex) or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).[20]
-
Centrifuge the homogenate at low speed to remove large debris.[20]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[20]
-
Resuspend and wash the pellet in fresh buffer.[20]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[20]
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[20]
2. Competition Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[20]
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the glutamate site or --INVALID-LINK--MK801 for the channel site), and varying concentrations of the unlabeled test compound.[20][23]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[20]
3. Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[20]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Dry the filters and add a scintillation cocktail.[20]
-
Count the radioactivity using a scintillation counter.[20]
4. Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[20]
In Vivo Behavioral Studies in Mice
Behavioral assays in rodent models are essential for evaluating the in vivo efficacy and potential side effects of novel antagonists.
1. Animals and Housing:
-
Use adult male or female mice (e.g., C57BL/6J strain).
-
House animals in a controlled environment with a standard 12-hour light-dark cycle and ad libitum access to food and water.[24]
-
Allow animals to acclimate to the testing room for at least 24 hours before the experiment.[25]
2. Drug Administration:
-
Administer the test compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Include a vehicle control group to account for any effects of the injection procedure or vehicle solution.
3. Open Field Test for Locomotor Activity and Anxiety:
-
Place the mouse in the center of an open field arena (e.g., a 40 x 40 cm box).
-
Use an automated tracking system with infrared beams or video software to record the animal's activity for a set duration (e.g., 15-60 minutes).[24]
-
Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[24] A decrease in the time spent in the center is often interpreted as an anxiogenic-like effect.[26]
4. Elevated Plus Maze for Anxiety-Related Behavior:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[27]
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the number of entries and the time spent in the open and closed arms for a set duration (e.g., 5 minutes).
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[26]
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the behavioral parameters between the drug-treated and vehicle control groups.
Signaling Pathways Involving GluN2C/D Subunits
While the downstream signaling cascades of GluN2A and GluN2B are well-characterized, those specifically linked to GluN2C and GluN2D are still under investigation. However, it is established that, like all NMDA receptors, their activation leads to Ca²⁺ influx, which in turn activates a host of intracellular signaling molecules. The distinct biophysical properties of GluN2C/D-containing receptors, such as their lower sensitivity to Mg²⁺ block and slower deactivation kinetics, suggest they may be particularly important in modulating neuronal excitability and synaptic plasticity in the specific brain regions where they are expressed.[28] There is evidence suggesting a role for GluN2D in NMDA-induced excitotoxicity, potentially through coupling to pro-death signaling pathways.[1]
References
- 1. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAB-14 | negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors | CAS 1237541-73-9 | GluN2C/2D拮抗剂 | 美国InvivoChem [invivochem.cn]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. treat-nmd.org [treat-nmd.org]
- 25. researchgate.net [researchgate.net]
- 26. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anxiolytic-Like Effects and Increase in Locomotor Activity Induced by Infusions of NMDA into the Ventral Hippocampus in Rat: Interaction with GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. GluN2C/D‐containing NMDA receptors enhance temporal summation and increase sound‐evoked and spontaneous firing in the inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]
Validating QNZ46 Efficacy and Specificity: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is paramount. This guide provides a framework for validating the experimental results of QNZ46, a selective antagonist of NMDA receptors containing the GluN2C or GluN2D subunit, by comparing its effects in wild-type versus genetic knockout models.
This compound is a valuable tool for investigating the role of GluN2C/D-containing NMDA receptors in neurological processes. Its mechanism of action is as a noncompetitive antagonist that allosterically modulates the receptor, dependent on the binding of glutamate (B1630785) to the GluN2 subunit.[1] To rigorously validate that the observed physiological and cellular effects of this compound are indeed mediated through its intended targets, a comparison with genetic models lacking the GluN2C or, more critically, the GluN2D subunit is the gold standard.
This guide outlines the experimental workflows, expected outcomes, and detailed protocols for such a validation study.
Comparative Data Summary
The following tables summarize the expected outcomes when comparing the effects of this compound on wild-type (WT) cells or animals versus their GluN2D knockout (KO) counterparts.
| Experiment | Model System | Metric | WT + this compound | GluN2D KO + this compound | Rationale for Difference |
| Electrophysiology | Primary neurons or heterologous expression systems | Inhibition of NMDA-evoked currents | Significant inhibition | Greatly reduced or no inhibition | This compound's primary target, the GluN2D subunit, is absent in the KO model. |
| Cell Viability Assay | Neuronal cell line expressing GluN2D | Reduction in cell viability under excitotoxic conditions | Protection from cell death | No significant protection | The protective effect of this compound is mediated by blocking excitotoxic signaling through GluN2D-containing NMDA receptors. |
| Western Blot | Brain tissue or cell lysates | Expression of GluN2D protein | Present | Absent | Confirms the successful knockout of the GluN2D subunit at the protein level. |
| Behavioral Analysis | Mouse model | Locomotor response to NMDA receptor antagonists | Hyperlocomotion | Blunted hyperlocomotor response | The psychostimulant effects of some NMDA receptor antagonists are mediated through GluN2D-containing receptors.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Generation of GluN2D Knockout Cell Line using CRISPR/Cas9
Objective: To create a neuronal cell line lacking the GRIN2D gene, which encodes the GluN2D subunit of the NMDA receptor.
Methodology:
-
gRNA Design: Design two guide RNAs (gRNAs) targeting the first exon of the GRIN2D gene to induce a frameshift mutation.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect a neuronal cell line (e.g., SH-SY5Y or primary neurons) with the Cas9/gRNA plasmids.
-
Clonal Selection: Isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Validation: Expand the single-cell clones and screen for the desired knockout by PCR and Sanger sequencing. Confirm the absence of the GluN2D protein by Western blot.
Electrophysiological Assessment of this compound Activity
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in wild-type versus GluN2D KO neurons.
Methodology:
-
Cell Preparation: Culture wild-type and GluN2D KO neurons on coverslips.
-
Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings from the cultured neurons.
-
NMDA Receptor Activation: Apply a solution containing NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to evoke inward currents.
-
This compound Application: Co-apply varying concentrations of this compound (e.g., 0.1 µM to 30 µM) with the NMDA/glycine solution.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound. Calculate the IC50 of this compound for both wild-type and GluN2D KO neurons.
Cell Viability Assay under Excitotoxic Conditions
Objective: To determine if this compound protects neurons from excitotoxicity in a GluN2D-dependent manner.
Methodology:
-
Cell Plating: Seed wild-type and GluN2D KO neurons in 96-well plates.
-
Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours).
-
This compound Treatment: Co-treat a subset of wells with varying concentrations of this compound.
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an MTT assay.[4]
-
Data Analysis: Compare the cell viability in the different treatment groups for both wild-type and GluN2D KO cells.
Western Blot for GluN2D Expression
Objective: To confirm the absence of the GluN2D protein in the knockout model.
Methodology:
-
Protein Extraction: Lyse cells or tissues from wild-type and GluN2D KO models to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody specific for GluN2D. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Compare the presence and intensity of the GluN2D band between wild-type and KO samples.
By employing these methodologies, researchers can robustly validate the on-target effects of this compound, providing a solid foundation for its use in elucidating the complex roles of GluN2D-containing NMDA receptors in health and disease.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist-induced behavioral disruptions in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Cross-Validation of QNZ46 Effects with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key molecular biology tools used to study protein function: the small molecule inhibitor QNZ46 and RNA interference (RNAi). Here, we focus on their application in dissecting the roles of the NMDA receptor subunits GluN2C and GluN2D, as well as their impact on the NF-κB signaling pathway. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their experimental needs.
Comparison of this compound and RNAi in Targeting NMDA Receptor Subunits
Both this compound and RNAi are utilized to diminish the functional impact of specific proteins, in this case, the GluN2C and GluN2D subunits of the NMDA receptor. However, they operate through fundamentally different mechanisms. This compound is a pharmacological inhibitor that acutely blocks the function of the existing receptor protein. In contrast, RNAi, typically through small interfering RNA (siRNA), prevents the synthesis of new protein by degrading the corresponding messenger RNA (mRNA).
Table 1: Comparison of this compound and RNAi for Targeting GluN2C/D Subunits
| Feature | This compound | RNAi (siRNA) |
| Mechanism of Action | Non-competitive antagonist of GluN2C/D-containing NMDA receptors.[1][2][3] | Post-transcriptional gene silencing by mRNA degradation. |
| Target | Existing GluN2C/D protein function (ion channel activity). | Translation of new GluN2C/D protein. |
| Speed of Onset | Rapid (minutes to hours). | Slower (hours to days, dependent on protein turnover).[4] |
| Duration of Effect | Transient, dependent on compound washout. | Can be transient or stable, depending on the RNAi method. |
| Specificity | Selective for GluN2C/D subunits over GluN2A/B.[2][5][6] | Highly sequence-specific to the target mRNA. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Can have off-target effects by silencing unintended mRNAs. |
| Delivery Method | Direct application to cells or in vivo administration. | Transfection or viral delivery of siRNA/shRNA constructs.[7][8][9] |
| Validation | Electrophysiology, calcium imaging.[10] | qRT-PCR for mRNA levels, Western blot for protein levels. |
Quantitative Data on this compound Inhibition
This compound demonstrates selectivity for NMDA receptors containing GluN2C and GluN2D subunits. Its inhibitory concentration (IC50) varies across different subunit compositions, highlighting its preference.
Table 2: IC50 Values of this compound for Different NMDA Receptor Subunits
| Receptor Subunit Composition | IC50 (µM) | Reference |
| GluN1/GluN2A | 229 | [2] |
| GluN1/GluN2B | >300 | [2] |
| GluN1/GluN2C | 6 - 7.1 | [2][10] |
| GluN1/GluN2D | 3 - 3.9 | [2][10] |
Data obtained from studies using recombinant receptors.
Neuroprotective Effects
Studies have investigated the roles of GluN2C and GluN2D in neuronal survival, with both this compound and genetic knockout (a form of RNAi) approaches providing insights.
Table 3: Comparison of Neuroprotective Effects
| Method | Experimental Model | Key Findings | Reference |
| This compound | Ischemic stroke model | Reduces brain lesion volume and improves neurological function.[10] | [10] |
| RNAi (Knockout) | GluN2C knockout mice with global cerebral ischemia | Increased neuronal death in the hippocampus.[11][12][13] | [11][12][13] |
These findings suggest that while acute blockade of GluN2C/D with this compound can be neuroprotective in an ischemic event, the complete absence of the GluN2C subunit appears to be detrimental, highlighting the complex role of these subunits in neuronal health.
Comparison of this compound and RNAi in Targeting the NF-κB Pathway
This compound has also been identified as an inhibitor of the NF-κB signaling pathway.[14] This pathway is a critical regulator of inflammation, cell survival, and proliferation. RNAi can be used to target specific components of this pathway, such as the p65 (RelA) subunit, to achieve a similar inhibitory effect.
Table 4: Comparison of this compound and RNAi for Targeting the NF-κB Pathway
| Feature | This compound | RNAi (siRNA targeting p65/RelA) |
| Mechanism of Action | Inhibition of NF-κB signaling.[14] | Silencing of the RELA gene, preventing p65 protein synthesis. |
| Target | A specific step in the NF-κB signaling cascade (exact mechanism to be fully elucidated). | p65 (RelA) mRNA. |
| Downstream Effects | Inhibition of proliferation and migration of fibroblasts, induction of apoptosis.[14] | Inhibition of NF-κB target gene expression. |
| Validation | Western blot for NF-κB pathway proteins (e.g., p-p65), functional assays (proliferation, migration).[14] | qRT-PCR for RELA mRNA, Western blot for p65 protein, reporter assays for NF-κB activity. |
Experimental Protocols
This compound Treatment of Neuronal Cultures
Objective: To assess the effect of this compound on NMDA receptor-mediated currents.
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., HEK293 cells transfected with NMDA receptor subunits) on appropriate substrates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Further dilute in extracellular recording solution to the desired final concentrations.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from the cultured cells.
-
Establish a baseline response by applying glutamate (B1630785) and glycine (B1666218) to activate NMDA receptors.
-
Perfuse the cells with the this compound-containing solution for a defined period.
-
Re-apply glutamate and glycine in the continued presence of this compound to measure the inhibited response.
-
Wash out this compound to observe the recovery of the NMDA receptor current.
-
-
Data Analysis: Measure the peak amplitude and/or the total charge transfer of the NMDA receptor-mediated currents before, during, and after this compound application. Calculate the percentage of inhibition.
RNAi-Mediated Knockdown of GluN2D in Neurons
Objective: To reduce the expression of the GluN2D subunit in cultured neurons using siRNA.
-
siRNA Selection: Design or purchase at least two validated siRNAs targeting the mRNA of the gene encoding GluN2D (GRIN2D). A non-targeting siRNA should be used as a negative control.
-
Cell Plating: Plate primary neurons at a suitable density. Transfection efficiency can be density-dependent.
-
Transfection:
-
On the day of transfection, dilute the siRNA in an appropriate buffer.
-
Separately, dilute a suitable transfection reagent for neurons (e.g., Lipofectamine RNAiMAX or a peptide-based carrier) in serum-free medium.[7][8]
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the neuronal cultures.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein turnover. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the levels of GRIN2D mRNA relative to a housekeeping gene.
-
Western Blotting: Lyse the cells and perform a Western blot using an antibody specific for the GluN2D protein to assess the reduction in protein levels.
-
Visualizing the Mechanisms and Workflows
Figure 1. Mechanisms of this compound vs. RNAi.
Figure 2. Experimental workflows for this compound and RNAi.
Figure 3. NF-κB pathway inhibition points.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Small Interfering RNA Delivery to Primary Mammalian Neurons Induces MicroRNA-Like Effects before mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. Peptide–siRNA Supramolecular Particles for Neural Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neuroprotection Mediated through GluN2C-Containing N-methyl-D-aspartate (NMDA) Receptors Following Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Neuroprotection Mediated through GluN2C-Containing N-methyl-D-aspartate (NMDA) Receptors Following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to QNZ46 and Other NMDA Receptor Antagonists for Researchers
An in-depth analysis of the efficacy, selectivity, and experimental profiles of QNZ46, Ketamine, Memantine, and MK-801.
This guide provides a comprehensive comparison of this compound, a highly selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-established NMDA antagonists: ketamine, memantine, and MK-801. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective efficacies, mechanisms of action, and experimental data to inform future research and therapeutic development.
Mechanism of Action and Subunit Selectivity
NMDA receptors are critical mediators of excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders. These receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits (A-D), with the GluN2 subunit determining many of the receptor's pharmacological and biophysical properties. The antagonists discussed here differ significantly in their mechanism and selectivity for these subunits.
This compound is a noncompetitive antagonist that exhibits a strong preference for NMDA receptors containing GluN2C and GluN2D subunits [1][2][3]. Its inhibitory action is unique in that it is voltage-independent and requires the binding of glutamate (B1630785) to the GluN2 subunit, but not glycine (B1666218) to the GluN1 subunit[1][3]. This use-dependent mechanism suggests that this compound may preferentially target active NMDA receptors.
Ketamine is also a noncompetitive, open-channel blocker of the NMDA receptor[4]. While it is often described as non-selective, some studies indicate a slightly higher potency for GluN2C and GluN2D-containing receptors, particularly in the presence of magnesium ions[4].
Memantine is an uncompetitive, low-affinity, open-channel blocker with a fast off-rate. It also shows a preference for GluN2C and GluN2D subunits, especially under physiological magnesium concentrations.
MK-801 (Dizocilpine) is a potent, noncompetitive, and use-dependent open-channel blocker with high affinity for the NMDA receptor. It is generally considered non-selective among the GluN2 subunits.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, ketamine, memantine, and MK-801 for different NMDA receptor subunit combinations. These values are crucial for understanding the potency and selectivity of each compound. It is important to note that experimental conditions, such as the presence or absence of Mg2+, can significantly influence the IC50 values.
| Compound | GluN1/GluN2A (IC50) | GluN1/GluN2B (IC50) | GluN1/GluN2C (IC50) | GluN1/GluN2D (IC50) | Reference(s) |
| This compound | 182 µM | 193 µM | 7.1 µM | 3.9 µM | [1] |
| Ketamine | ~1.3 µM (in 1 mM Mg2+) | ~1.6 µM (in 1 mM Mg2+) | ~0.4 µM (in 1 mM Mg2+) | ~0.5 µM (in 1 mM Mg2+) | [4] |
| Memantine | ~1.0 µM (in 0 Mg2+) | ~0.5 µM (in 0 Mg2+) | ~0.5 µM (in 0 Mg2+) | ~0.5 µM (in 0 Mg2+) | |
| MK-801 | 9-38 nM (pH 7.6) | 9-38 nM (pH 7.6) | 9-38 nM (pH 7.6) | 9-38 nM (pH 7.6) |
In Vivo Efficacy: Preclinical Models
Direct comparative in vivo studies of this compound against ketamine, memantine, and MK-801 are limited. However, data from individual studies in relevant animal models provide insights into their potential therapeutic applications.
This compound has demonstrated efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE) , a model for multiple sclerosis. Treatment with a combination therapy including a this compound analog showed a reduction in clinical scores and protection of myelinated axons.
MK-801 has been extensively studied for its neuroprotective effects in models of ischemic stroke . It has been shown to reduce infarct volume when administered both before and after the ischemic event[5]. However, its clinical development has been hampered by psychotomimetic side effects.
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease and has shown efficacy in animal models of neurodegeneration. In vivo studies have demonstrated its neuroprotective effects against NMDA-induced neuronal damage.
Ketamine is primarily known for its anesthetic and rapid-acting antidepressant effects. Its use in models of depression has been widely documented.
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings for IC50 Determination
This protocol is a generalized method for determining the IC50 of NMDA receptor antagonists. Specific parameters may vary between studies.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution: Contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, adjusted to pH 7.2. MgCl2 may be included to mimic physiological conditions.
-
Internal Solution: Contains (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.
-
Recording: Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: NMDA receptor currents are elicited by the rapid application of glutamate (e.g., 1 mM) and glycine (e.g., 100 µM). The antagonist is co-applied with the agonists at varying concentrations.
-
Data Analysis: The inhibition of the peak or steady-state current by the antagonist is measured. Concentration-response curves are generated and fitted with the Hill equation to determine the IC50 value.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice to study the efficacy of neuroprotective compounds.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS[6][7].
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the degree of paralysis.
-
Treatment: The test compound (e.g., this compound or vehicle) is administered according to the study design (e.g., prophylactically or therapeutically).
-
Outcome Measures: The primary outcome is the clinical EAE score. Secondary outcomes can include histological analysis of demyelination and inflammation in the spinal cord and brain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of NMDA receptor antagonists.
References
- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QNZ 46 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.uncw.edu [people.uncw.edu]
- 6. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: QNZ46 Versus Non-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profile of QNZ46, a selective GluN2C/D subunit-containing N-methyl-D-aspartate (NMDA) receptor antagonist, with that of non-selective NMDA receptor blockers. This analysis is based on available preclinical and clinical data for non-selective agents and the pharmacological profile of this compound.
Executive Summary
The therapeutic potential of targeting the NMDA receptor system is often hampered by the significant side effects associated with non-selective antagonists. These adverse effects, primarily psychotomimetic and cognitive disturbances, have limited their clinical utility. This compound, with its selectivity for the GluN2C and GluN2D subunits, represents a promising strategy to mitigate these undesirable effects. While comprehensive preclinical safety data for this compound is not extensively available in the public domain, its pharmacological profile suggests a potentially improved side effect profile compared to broad-spectrum NMDA receptor blockers. This guide synthesizes the known adverse effects of non-selective antagonists and provides a theoretical framework for the anticipated safety profile of this compound, supported by its distinct mechanism of action.
Side Effect Profile of Non-Selective NMDA Receptor Antagonists
Non-selective NMDA receptor antagonists, such as ketamine and memantine (B1676192), have well-documented side effect profiles. These agents block NMDA receptors ubiquitously throughout the central nervous system, leading to a range of on-target adverse effects.
Quantitative Data on Common Side Effects
The following tables summarize the common side effects observed with the clinical use of ketamine and memantine.
Table 1: Common Side Effects of Ketamine
| Side Effect Category | Specific Adverse Events | Incidence |
| Psychotomimetic | Hallucinations, dissociation ("out-of-body" experience), vivid dreams, confusion, delirium.[1] | Prominent, especially at higher doses. |
| Neurological | Dizziness, drowsiness, cognitive difficulties, amnesia, agitation, involuntary eye movement.[2][3] | Common. |
| Cardiovascular | Increased blood pressure, increased heart rate.[2] | Common. |
| Gastrointestinal | Nausea, vomiting.[2] | Common. |
Table 2: Common Side Effects of Memantine
| Side Effect Category | Specific Adverse Events | Incidence |
| Neurological | Dizziness, headache, confusion, drowsiness, hallucinations.[4][5][6] | Common. |
| Gastrointestinal | Constipation, diarrhea.[5] | Common. |
| Cardiovascular | Raised blood pressure.[5] | Reported. |
| General | Fatigue, shortness of breath, back pain.[5][7] | Common. |
The Pharmacological Profile of this compound: A Basis for an Improved Side Effect Profile
This compound is a highly selective, non-competitive antagonist of NMDA receptors containing the GluN2C or GluN2D subunits.[8][9][10][11] This selectivity is key to its potential for a more favorable side effect profile.
Mechanism of Action
This compound exhibits a unique, use-dependent mechanism of action that requires the binding of glutamate (B1630785) to the GluN2 subunit.[10] This suggests that this compound may preferentially act on overactive NMDA receptors, a characteristic that could spare normal synaptic transmission and thereby reduce side effects.
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by NMDA receptor antagonists.
Caption: NMDA Receptor Activation and Antagonist Blockade.
Anticipated Side Effect Profile of this compound
Due to its selectivity for GluN2C/D subunits, which have a more restricted expression pattern in the brain compared to GluN2A and GluN2B, this compound is hypothesized to have a more favorable side effect profile. Specifically, it is anticipated that this compound will exhibit:
-
Reduced Psychotomimetic Effects: The psychotomimetic side effects of non-selective blockers are largely attributed to the blockade of GluN2A and GluN2B subunits in cortical and limbic regions. By sparing these subunits, this compound is expected to have a lower propensity for inducing hallucinations and dissociation.
-
Improved Cognitive Function: Widespread NMDA receptor blockade can impair learning and memory. The targeted action of this compound may leave cognitive functions largely intact.
-
Better Overall Tolerability: By avoiding off-target effects on other NMDA receptor subtypes, this compound is predicted to have a better overall safety and tolerability profile.
It is important to note that a definitive side effect profile for this compound can only be established through comprehensive preclinical toxicology and safety pharmacology studies, followed by human clinical trials.
Experimental Protocols
Detailed methodologies for the characterization of this compound can be found in the primary literature. Below are summaries of key experimental protocols.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique was used to determine the potency and selectivity of this compound on different NMDA receptor subtypes.
-
Protocol:
-
Oocytes from Xenopus laevis are surgically removed and defolliculated.
-
cRNA for the desired NMDA receptor subunits (GluN1 and various GluN2 subunits) are injected into the oocytes.
-
After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a recording solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
NMDA receptor currents are elicited by the application of glutamate and glycine.
-
This compound is co-applied with the agonists at various concentrations to determine the IC50 value for each receptor subtype.
-
Whole-Cell Patch-Clamp Recordings in Mammalian Cells
This method provides a more detailed understanding of the mechanism of action of this compound.
-
Protocol:
-
Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits.
-
After 24-48 hours, a single transfected cell is identified for recording.
-
A glass micropipette with a fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The cell is voltage-clamped, and currents flowing through the NMDA receptors are recorded in response to rapid application of agonists and this compound.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel NMDA receptor antagonist like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The selective targeting of GluN2C/D-containing NMDA receptors by this compound offers a promising avenue for the development of novel therapeutics with a potentially superior side effect profile compared to non-selective NMDA receptor antagonists. The well-documented psychotomimetic, cognitive, and other adverse effects of agents like ketamine and memantine underscore the need for more targeted approaches. While direct, comprehensive safety and toxicology data for this compound are not yet widely available, its unique pharmacological profile provides a strong rationale for its continued investigation. Future preclinical safety studies will be crucial to definitively characterize the side effect profile of this compound and validate its potential as a safer alternative to current non-selective NMDA receptor modulators.
References
- 1. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
- 2. jneurosci.org [jneurosci.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic determinants of a novel site for noncompetitive inhibition of GluN2D-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scireq.com [scireq.com]
- 7. Many agents that antagonize the NMDA receptor-channel complex in vivo also cause disturbances of motor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. criver.com [criver.com]
- 10. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of QNZ46 and Novel NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of QNZ46, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with other novel compounds targeting this critical central nervous system receptor. The data presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of NMDA receptor function and in the development of novel therapeutics for neurological disorders.
Introduction to this compound and the NMDA Receptor
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex.
This compound is a noncompetitive antagonist that exhibits selectivity for NMDA receptors containing GluN2C and GluN2D subunits.[1][2] Its unique mechanism of action is dependent on the binding of glutamate (B1630785) to the GluN2 subunit, but not glycine (B1666218) to the GluN1 subunit.[2][3][4] This makes this compound a use-dependent antagonist, as its inhibitory activity is enhanced by the synaptic release of glutamate.[3][5]
This guide compares the potency of this compound with three other novel compounds that modulate NMDA receptor activity through different mechanisms and with varying subunit selectivities:
-
DQP-1105 : A noncompetitive negative allosteric modulator (NAM) with selectivity for GluN2C and GluN2D subunits, similar to this compound.
-
CIQ : A positive allosteric modulator (PAM) that selectively potentiates GluN2C- and GluN2D-containing receptors.
-
TCN-201 : A negative allosteric modulator with selectivity for GluN2A-containing receptors.
Comparative Potency of NMDA Receptor Modulators
The following table summarizes the potency of this compound and the selected novel compounds against different NMDA receptor subunits. Potency is expressed as the half-maximal inhibitory concentration (IC50) for antagonists/NAMs and the half-maximal effective concentration (EC50) for agonists/PAMs.
| Compound | Target Subunit(s) | IC50 / EC50 (µM) | Mechanism of Action |
| This compound | GluN2D | 3.0 - 3.9[1][2][6][7] | Negative Allosteric Modulator (Glutamate-Dependent) |
| GluN2C | 6.0 - 7.1[1][2][6][7] | ||
| GluN2A | 182 - 229[1][2][6] | ||
| GluN2B | 193 - >300[1][2][6] | ||
| DQP-1105 | GluN2D | 2.7[2][6][4] | Negative Allosteric Modulator |
| GluN2C | 7.0 - 8.5[2][4] | ||
| GluN2A | >150[4] | ||
| GluN2B | >150[4] | ||
| CIQ | GluN2C/GluN2D | ~3.0 | Positive Allosteric Modulator |
| TCN-201 | GluN2A | pIC50 = 6.8 (~0.16 µM) | Negative Allosteric Modulator (Glycine-Dependent) |
| GluN2B | pIC50 < 4.3 (>50 µM) |
Experimental Protocols
The potency data presented in this guide were primarily generated using electrophysiological techniques, specifically two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in HEK293 cells. These methods allow for the precise measurement of ion channel activity in response to agonist and modulator application.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels and receptors expressed on the surface of Xenopus oocytes.
1. Oocyte Preparation and mRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, and a buffer like HEPES).
-
Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential, typically between -40 mV and -70 mV.
-
Establish a stable baseline current.
3. Compound Application and Data Acquisition:
-
Apply a solution containing the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.
-
Once a stable agonist-evoked current is achieved, co-apply the test compound (e.g., this compound or a novel modulator) at various concentrations.
-
Record the inhibition or potentiation of the agonist-induced current at each compound concentration.
-
Wash out the compound to ensure the reversibility of its effect.
-
Construct concentration-response curves and calculate the IC50 or EC50 values.
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect the cells with plasmids containing the cDNA for the desired NMDA receptor subunits. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Allow 24-48 hours for receptor expression.
2. Electrophysiological Recording:
-
Transfer a coverslip with the transfected cells to a recording chamber on a microscope stage, perfused with an extracellular solution.
-
Fabricate a glass micropipette and fill it with an intracellular solution.
-
Under microscopic guidance, carefully approach a transfected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV or -70 mV).
3. Compound Application and Data Acquisition:
-
Rapidly apply the NMDA receptor agonists (glutamate and glycine) to the cell using a fast perfusion system to evoke a current.
-
Co-apply the test compound at various concentrations with the agonists.
-
Record the resulting currents and measure the peak or steady-state amplitude.
-
Analyze the data to generate concentration-response curves and determine the IC50 or EC50 values.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and modulation by this compound and novel compounds.
Experimental Workflow for Potency Assessment
Caption: Workflow for determining the potency of NMDA receptor modulators.
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Safety Operating Guide
Safe Disposal of QNZ46: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for QNZ46, a quinazolin-4-one derivative and a selective non-competitive antagonist of GluN2C/D subunit-containing NMDA receptors.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[3] When handling this compound, it is imperative to follow standard laboratory safety protocols to minimize exposure.
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses or goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[4]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[4]
-
Respiratory Protection: If handling as a powder or creating dust, wear a respirator.[4]
-
-
Accidental Release: In case of a spill, avoid dust formation.[3][4] Collect the spilled material and place it in a suitable, closed container for disposal.[3][4] Prevent the substance from entering drains.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1237744-13-6 | [1][4] |
| Molecular Weight | 443.41 g/mol | |
| Chemical Formula | C₂₄H₁₇N₃O₆ | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | Room temperature for short-term, -20°C for long-term.[1][4] | [1][4] |
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations. The substance should be disposed of via a licensed and appropriate treatment and disposal facility.[3]
Step-by-Step Disposal Workflow:
The following diagram outlines the general workflow for the proper disposal of this compound waste.
Key Steps for Disposal:
-
Collection: Collect all this compound waste, including unused product and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Store in a well-ventilated area away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[4]
-
Packaging:
-
Ensure the waste container is suitable for the material, in good condition, and securely closed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "(E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid" or "this compound".
-
-
Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to handle the final disposal.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal.
Disclaimer: This information is intended as a guide and does not replace the requirements of local, state, or federal regulations. Always consult your institution's EHS department for specific disposal protocols.
References
Personal protective equipment for handling QNZ46
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of QNZ46. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and safety for all personnel.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The recommended PPE is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, chemical safety goggles are required.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator when handling the powder form to avoid dust formation or when working with solutions in a poorly ventilated area.[1] |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[1][2] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling and use of this compound. The following diagram and procedures outline the key steps from receiving the compound to its experimental application.
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage:
-
For long-term storage of the solid compound, keep the container tightly closed in a dry, well-ventilated place at -20°C.[1]
-
Some suppliers indicate that the solid can be stored at room temperature.[4]
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[5]
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO, typically up to 10 mM with gentle warming.[6]
-
Prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into single-use vials to minimize contamination and degradation from repeated freeze-thaw cycles.[5]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution and bring it to room temperature.[6]
-
Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.[7] |
| This compound Solutions | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as solid hazardous waste immediately after use. |
Note: There is no specific information available for the chemical inactivation of this compound. Therefore, all waste must be handled as hazardous and disposed of through a licensed chemical waste contractor in accordance with all applicable federal, state, and local regulations.[7][8]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[7] |
Experimental Protocol: In Vitro Neuronal Viability Assay
This protocol provides a general framework for assessing the effect of this compound on neuronal cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).[5]
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a negative control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[5]
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the results to determine the IC50 value of this compound for the specific cell line.
-
This compound Mechanism of Action
This compound is a selective, non-competitive antagonist of NMDA receptors containing the GluN2C or GluN2D subunits.[9][10][11] Its mechanism of action is dependent on the binding of glutamate (B1630785) to the GluN2 subunit.[9][10] This interaction inhibits the influx of calcium ions, thereby preventing excitotoxicity.[12]
Caption: Mechanism of action of this compound as a non-competitive NMDA receptor antagonist.
References
- 1. biocrick.com [biocrick.com]
- 2. thermofisher.com [thermofisher.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. QNZ 46 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Purchase, storage and disposal of chemicals – University of Auckland [auckland.ac.nz]
- 9. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medkoo.com [medkoo.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
